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Amprenavir-d4

Cat. No.: B562687
M. Wt: 509.7 g/mol
InChI Key: YMARZQAQMVYCKC-OZXFPYGFSA-N
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Description

Amprenavir-d4, also known as this compound, is a useful research compound. Its molecular formula is C25H35N3O6S and its molecular weight is 509.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H35N3O6S B562687 Amprenavir-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1/i13D2,17D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMARZQAQMVYCKC-OZXFPYGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@H](C(O1)([2H])[2H])OC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN(CC(C)C)S(=O)(=O)C3=CC=C(C=C3)N)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Amprenavir-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Amprenavir-d4, a deuterated analog of the HIV-1 protease inhibitor Amprenavir. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its properties, its application as an internal standard in bioanalytical methods, and the mechanism of action of its parent compound.

Core Compound Data: this compound

A stable, isotopically labeled version of Amprenavir, this compound, serves as an ideal internal standard for the accurate quantification of Amprenavir in biological matrices using mass spectrometry-based assays.

PropertyValueCitations
Chemical Name This compound
CAS Number 1217661-20-5, 2738376-78-6[1][2]
Molecular Formula C₂₅H₃₁D₄N₃O₆S[1][3]
Molecular Weight 509.65 g/mol [1][3]
Appearance Off-White to Pale Yellow Solid[1][4]
Storage 2-8°C Refrigerator[1][4]
Applications Labeled Amprenavir, a selective HIV protease inhibitor. An analogue of Ritonavir.[1][4][5]

Mechanism of Action: Inhibition of HIV-1 Protease

Amprenavir, the non-deuterated parent compound, is a potent and selective inhibitor of HIV-1 protease. This enzyme is critical for the lifecycle of the HIV virus, as it cleaves newly synthesized viral polyproteins into mature, functional proteins and enzymes. By competitively binding to the active site of HIV-1 protease, Amprenavir blocks this cleavage process. This results in the production of immature, non-infectious viral particles, thus halting the replication of the virus.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_protease Viral Maturation Viral_RNA Viral RNA Translation Translation Viral_RNA->Translation Gag_Pol Gag-Pol Polyprotein Translation->Gag_Pol Cleavage Cleavage Gag_Pol->Cleavage HIV_Protease HIV-1 Protease HIV_Protease->Cleavage Mature_Proteins Mature Viral Proteins Cleavage->Mature_Proteins Immature_Virion Immature, Non-infectious Virion Cleavage->Immature_Virion Mature_Virion Mature, Infectious Virion Mature_Proteins->Mature_Virion Amprenavir Amprenavir Amprenavir->HIV_Protease Inhibits

Inhibition of HIV-1 Protease by Amprenavir.

Experimental Protocol: Quantification of Amprenavir in Human Plasma using this compound by LC-MS/MS

This protocol outlines a representative method for the determination of Amprenavir concentrations in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials and Reagents
  • Amprenavir (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma (blank)

  • Deionized water

Preparation of Stock and Working Solutions
  • Amprenavir Stock Solution (1 mg/mL): Accurately weigh and dissolve Amprenavir in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Amprenavir Working Solutions: Serially dilute the Amprenavir stock solution with a 50:50 methanol:water mixture to prepare a series of working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for calibration standards, QC samples, and unknown samples.

  • To each tube, add 100 µL of the appropriate sample (blank plasma for calibration curve, plasma for QC and unknown samples).

  • Spike 10 µL of the internal standard working solution (100 ng/mL this compound) into all tubes except for the blank.

  • To prepare the calibration curve, spike the appropriate Amprenavir working solutions into the tubes containing blank plasma.

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
ParameterTypical Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of Amprenavir and this compound from matrix components
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Amprenavir: To be determined empirically this compound: To be determined empirically
Collision Energy Optimized for each transition

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of Amprenavir to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression model to fit the calibration curve.

  • Determine the concentration of Amprenavir in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Workflow for Bioanalytical Method

The following diagram illustrates the logical workflow for the quantification of Amprenavir in a biological sample using this compound as an internal standard.

Bioanalytical_Workflow Start Start: Receive Plasma Sample Spike_IS Spike with this compound (Internal Standard) Start->Spike_IS Sample_Prep Sample Preparation (Protein Precipitation) LC_Separation LC Separation (Reversed-Phase) Sample_Prep->LC_Separation Spike_IS->Sample_Prep MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration) MS_Detection->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Result Result: Amprenavir Concentration Quantification->Result

Bioanalytical Workflow for Amprenavir Quantification.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Amprenavir-d4

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated analog of the HIV protease inhibitor Amprenavir. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

This compound is primarily utilized as an internal standard for the quantification of Amprenavir in biological matrices through methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1]. Its physical and chemical characteristics are crucial for the development of accurate and reproducible analytical assays.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values are essential for method development, handling, and storage of the compound.

PropertyValueSource(s)
IUPAC Name [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate[2]
CAS Number 1217661-20-5[3][4][5]
Molecular Formula C₂₅H₃₁D₄N₃O₆S[3][5]
Molecular Weight 509.65 g/mol [3][5][6]
Appearance Off-White to Pale Yellow Solid[3][7]
Melting Point 78-82°C[4]
Storage Temperature 2-8°C Refrigerator or -20°C Freezer[3][7]
Purity ≥99% deuterated forms (d₁-d₄)[1]

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and use in various experimental settings.

SolventSolubilitySource(s)
Acetonitrile Slightly Soluble[4]
Chloroform Slightly Soluble[4]
Methanol Slightly Soluble[4]
DMF (for Amprenavir) 30 mg/mL[8]
DMSO (for Amprenavir) 25 mg/mL[8]
Ethanol (for Amprenavir) 30 mg/mL[8]

Mechanism of Action of Amprenavir

Amprenavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease[9][10][11][12]. This enzyme is essential for the lifecycle of the virus, as it cleaves newly synthesized polyproteins into functional viral proteins. By binding to the active site of the HIV protease, Amprenavir blocks this cleavage process. This results in the production of immature and non-infectious viral particles, thus inhibiting the spread of the virus[9][11][12][13].

HIV_Protease_Inhibition HIV_RNA HIV RNA Viral_Polyprotein Viral Gag-Pol Polyprotein HIV_RNA->Viral_Polyprotein Translation Immature_Virion Immature, Non-infectious Virion Viral_Polyprotein->Immature_Virion No Cleavage Viral_Polyprotein->Inhibition HIV_Protease HIV Protease HIV_Protease->Inhibition Catalyzes Amprenavir Amprenavir Amprenavir->HIV_Protease Binds & Inhibits Functional_Proteins Functional Viral Proteins Mature_Virion Mature, Infectious Virion Functional_Proteins->Mature_Virion Assembly Inhibition->Functional_Proteins Cleavage

Mechanism of Amprenavir as an HIV Protease Inhibitor.

Experimental Protocols

Synthesis of Amprenavir

While specific protocols for the deuterated form are proprietary, the general synthesis of Amprenavir has been described in the literature. A common approach involves the enantioselective synthesis using a chiral aziridine derivative or a cobalt-catalyzed hydrolytic kinetic resolution of a racemic azido-epoxide as a key step to establish the correct stereochemistry[14][15][16].

A generalized synthetic route might include:

  • Epoxidation: An allylic alcohol is subjected to epoxidation to form a racemic epoxy alcohol.

  • Ring Opening: The epoxy alcohol undergoes ring-opening with an azide anion.

  • Formation of Azido-Epoxide: The resulting anti-azido alcohol is treated to form a racemic azido-epoxide.

  • Kinetic Resolution: A cobalt-catalyzed hydrolytic kinetic resolution is performed to obtain the desired syn-azido epoxide enantiomer.

  • Subsequent Steps: This intermediate is then carried through several more steps to build the final Amprenavir molecule.

For the synthesis of this compound, deuterated starting materials would be incorporated at the appropriate stage of the synthesis.

Quantification of Amprenavir in Plasma using LC-MS

This compound serves as an ideal internal standard for quantifying Amprenavir in biological samples due to its similar chemical behavior and distinct mass.

Methodology:

  • Sample Preparation:

    • A known amount of this compound (internal standard) is spiked into a plasma sample.

    • Proteins are precipitated using a solvent like acetonitrile.

    • The sample is centrifuged, and the supernatant is collected.

  • Chromatographic Separation:

    • The supernatant is injected into a reverse-phase high-performance liquid chromatography (HPLC) system[17].

    • A C18 column is typically used with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid).

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a mass spectrometer.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Amprenavir and this compound.

  • Quantification:

    • The peak area ratio of Amprenavir to this compound is calculated.

    • This ratio is compared to a standard curve generated from samples with known concentrations of Amprenavir to determine the concentration in the unknown sample.

LCMS_Workflow start Start: Plasma Sample spike Spike with this compound (Internal Standard) start->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate centrifuge Centrifugation & Supernatant Collection precipitate->centrifuge hplc HPLC Separation (Reverse-Phase) centrifuge->hplc ms Mass Spectrometry Detection (MRM Mode) hplc->ms quantify Quantification (Peak Area Ratio vs. Standard Curve) ms->quantify end End: Amprenavir Concentration quantify->end

Workflow for Amprenavir quantification using LC-MS.

References

In-Depth Technical Guide to Amprenavir-d4 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Amprenavir-d4, a deuterated analog of the HIV protease inhibitor Amprenavir. The information presented is crucial for ensuring the integrity of the compound in research and development settings. The stability of this compound is inferred from data on Amprenavir, as they are expected to have nearly identical chemical stability profiles.

Storage and Stability Summary

Proper storage is paramount to maintaining the chemical integrity of this compound. The following tables summarize the recommended storage conditions and observed stability under various environmental stressors.

Table 1: Recommended Storage Conditions for this compound
ConditionTemperatureDurationSource
Long-term Storage-20°C≥ 4 yearsSupplier Data
Short-term Storage2-8°C (Refrigerator)Not specifiedSupplier Data
ShippingAmbientNot specifiedSupplier Data
Table 2: Stability of Amprenavir under Forced Degradation Conditions

Forced degradation studies on the prodrug of Amprenavir, Fosamprenavir, provide insights into the potential degradation pathways of Amprenavir. Significant degradation was observed under acidic, basic, and oxidative stress, while the compound was found to be relatively stable under thermal, photolytic, and humidity stress.[1]

Stress ConditionObservations
Acidic HydrolysisConsiderable degradation
Basic HydrolysisConsiderable degradation
OxidativeConsiderable degradation
ThermalStable
PhotolyticStable
HumidityStable

Note: The deuteration in this compound is not expected to significantly alter its susceptibility to these degradation pathways compared to Amprenavir.

Potential Degradation Pathways

Based on forced degradation studies of related compounds, the primary degradation pathways for Amprenavir likely involve hydrolysis and oxidation. Potential degradation products could include:

  • Dealkylated analogs

  • Oxidized N-oxide products

  • Hydrolysis products of labile moieties

Further studies are required for the definitive structural elucidation of this compound degradation products.

Experimental Protocols

Stability-Indicating HPLC Method for Amprenavir

The following protocol is adapted from a validated method for Fosamprenavir and is suitable for assessing the stability of Amprenavir.[2]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Column: YMC Pack ODS AQ (150 mm × 4.6 mm, 3.0 µm) or equivalent C18 column.[1]

  • Mobile Phase: Isocratic elution with a mixture of 0.05 M Potassium dihydrogen orthophosphate monohydrate (pH 6.8) buffer and Acetonitrile (60:40, v/v).[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: 265 nm.[1]

  • Injection Volume: 10 µL.

  • Diluent: Methanol and Acetonitrile (90:10, v/v).[2]

Procedure:

  • Prepare standard solutions of this compound of known concentrations in the diluent.

  • Prepare sample solutions from the stability study by dissolving the material in the diluent to a known concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

Forced Degradation Study Protocol

This protocol outlines a typical workflow for conducting forced degradation studies to identify potential degradation pathways and products.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution aliquot Aliquot Stock Solution into Separate Vials prep->aliquot acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) aliquot->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) aliquot->base oxidative Oxidative Degradation (e.g., 3% H2O2, RT) aliquot->oxidative thermal Thermal Stress (e.g., 80°C, solid state) aliquot->thermal photo Photolytic Stress (e.g., ICH Q1B conditions) aliquot->photo hplc Analyze by Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc characterize Characterize Degradation Products (e.g., MS, NMR) hplc->characterize

Caption: Workflow for a forced degradation study of this compound.

Mechanism of Action

Amprenavir is a competitive inhibitor of the Human Immunodeficiency Virus (HIV-1) protease. It binds to the active site of the enzyme, preventing the cleavage of viral polyprotein precursors (gag and gag-pol). This inhibition results in the formation of immature, non-infectious viral particles.[3][4]

HIV Protease Inhibition Pathway:

G cluster_virus HIV Life Cycle cluster_drug Drug Action polyprotein Gag-Pol Polyprotein hiv_protease HIV Protease polyprotein->hiv_protease Cleavage structural_proteins Viral Structural Proteins & Enzymes hiv_protease->structural_proteins virion Mature, Infectious Virion structural_proteins->virion amprenavir Amprenavir amprenavir->hiv_protease Inhibition

References

Amprenavir: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amprenavir is an antiretroviral drug, specifically a protease inhibitor, that has been utilized in the management of Human Immunodeficiency Virus (HIV) infection. A thorough understanding of its pharmacokinetic profile and metabolic fate is crucial for its safe and effective use, as well as for the development of new therapeutic strategies. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of amprenavir, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Pharmacokinetics

The pharmacokinetic properties of amprenavir have been characterized in several clinical studies. The drug is rapidly absorbed after oral administration, extensively metabolized in the liver, and primarily eliminated in the feces.

Absorption

Amprenavir is readily absorbed from the gastrointestinal tract, with time to peak plasma concentration (Tmax) typically observed between 1 and 2 hours after a single oral dose.[1] The absolute oral bioavailability in humans has not been definitively established. Administration with a high-fat meal can decrease the absorption of amprenavir and should be avoided.

Distribution

Amprenavir is highly bound to plasma proteins, approximately 90%, with a high affinity for alpha-1-acid glycoprotein.[1] The apparent volume of distribution (Vd/F) is approximately 430 liters, suggesting extensive distribution into tissues.[2]

Metabolism

The liver is the primary site of amprenavir metabolism, which is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3] The two major metabolic pathways involve the oxidation of the tetrahydrofuran and aniline moieties.[4] Minor metabolites, including glucuronide conjugates of the oxidized products, have also been identified.[4]

Excretion

The majority of an administered dose of amprenavir is excreted in the feces (approximately 75%), with a smaller portion eliminated in the urine (approximately 14%).[4] Unchanged amprenavir is found in negligible amounts in both urine and feces, indicating extensive metabolism.[4] The plasma elimination half-life of amprenavir ranges from 7.1 to 10.6 hours.[5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of amprenavir from single-dose and multiple-dose studies in healthy volunteers and HIV-infected patients.

Table 1: Single-Dose Pharmacokinetic Parameters of Amprenavir in HIV-Infected Adults

Dose (mg)Cmax (μg/mL)Tmax (h)AUC₀₋∞ (μg·h/mL)Half-life (h)
1501.3 ± 0.41.5 (1-2)4.2 ± 1.37.8 ± 2.1
3002.5 ± 0.81.5 (1-2)8.9 ± 2.88.0 ± 1.9
6004.6 ± 1.51.5 (1-2.5)19.8 ± 6.28.1 ± 1.7
9006.2 ± 2.01.5 (1-2.5)30.5 ± 9.18.2 ± 1.8
12007.6 ± 2.41.5 (1-2.5)42.1 ± 12.58.3 ± 1.9

Data are presented as mean ± standard deviation or median (range). Data adapted from Sadler et al.[1]

Table 2: Steady-State Pharmacokinetic Parameters of Amprenavir in HIV-Infected Adults (Multiple Dosing)

Dosing RegimenCmax,ss (μg/mL)Cmin,ss (μg/mL)AUCτ,ss (μg·h/mL)
300 mg b.i.d.3.6 ± 1.10.3 ± 0.215.2 ± 5.0
300 mg t.i.d.3.1 ± 1.00.4 ± 0.213.9 ± 4.5
900 mg b.i.d.8.5 ± 2.71.1 ± 0.645.8 ± 15.1
1050 mg b.i.d.9.8 ± 3.11.4 ± 0.854.2 ± 17.9
1200 mg b.i.d.10.9 ± 3.51.7 ± 1.062.1 ± 20.5

Data are presented as mean ± standard deviation. b.i.d. = twice daily; t.i.d. = three times daily. Data adapted from Polk et al.[5]

Metabolic Pathways and Drug Interactions

Amprenavir's metabolism via CYP3A4 is a critical factor in its drug interaction profile. As a substrate, inhibitor, and inducer of CYP3A4, amprenavir can affect and be affected by a wide range of co-administered drugs.

Metabolic Pathway of Amprenavir

The primary metabolic transformations of amprenavir are illustrated in the following diagram.

Amprenavir_Metabolism Amprenavir Amprenavir Oxidation_THF Oxidation of Tetrahydrofuran Moiety Amprenavir->Oxidation_THF CYP3A4 Oxidation_Aniline Oxidation of Aniline Moiety Amprenavir->Oxidation_Aniline CYP3A4 Metabolite_A Metabolite A Oxidation_THF->Metabolite_A Metabolite_B Metabolite B Oxidation_Aniline->Metabolite_B Glucuronidation Glucuronidation Metabolite_A->Glucuronidation Excretion Fecal and Urinary Excretion Metabolite_A->Excretion Metabolite_B->Glucuronidation Metabolite_B->Excretion Glucuronide_Conjugates Glucuronide Conjugates (Minor Metabolites) Glucuronidation->Glucuronide_Conjugates Glucuronide_Conjugates->Excretion

Caption: Metabolic pathway of Amprenavir.

Drug Interaction Signaling Pathway

Amprenavir's interaction with the CYP3A4 enzyme system is a key determinant of its drug-drug interaction potential.

Amprenavir_Interactions cluster_0 CYP3A4 System CYP3A4_Inhibitors CYP3A4 Inhibitors (e.g., Ketoconazole, Ritonavir) Amprenavir Amprenavir CYP3A4_Inhibitors->Amprenavir Inhibit Metabolism CYP3A4_Substrates Other CYP3A4 Substrates (e.g., Sildenafil, Statins) Amprenavir->CYP3A4_Substrates Inhibits Metabolism of Increased_Amprenavir Increased Amprenavir Concentrations (Potential for Toxicity) Amprenavir->Increased_Amprenavir Decreased_Amprenavir Decreased Amprenavir Concentrations (Potential for Treatment Failure) Amprenavir->Decreased_Amprenavir CYP3A4_Inducers CYP3A4 Inducers (e.g., Rifampin, Carbamazepine) CYP3A4_Inducers->Amprenavir Induce Metabolism Increased_Substrate Increased Substrate Concentrations (Potential for Toxicity) CYP3A4_Substrates->Increased_Substrate

Caption: Amprenavir's drug interaction pathways via CYP3A4.

Experimental Protocols

Quantification of Amprenavir in Human Plasma by LC-MS/MS

This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of amprenavir in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled amprenavir).

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: Zorbax C18, 50 x 4.6 mm, 5.0 µm particle size.[6]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile, 0.1% formic acid in water, and methanol (e.g., 60:10:30 v/v/v).[6]

  • Flow Rate: 0.60 mL/min.[6]

  • Injection Volume: 5 µL.[6]

  • Column Temperature: 30°C.[6]

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Amprenavir: Q1 m/z 506.2 → Q3 m/z 409.2

    • Internal Standard: (specific to the IS used)

  • Instrument Settings: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

LCMS_Workflow Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for LC-MS/MS analysis of Amprenavir.

In Vitro Metabolism of Amprenavir using Human Liver Microsomes

This protocol describes a typical experiment to study the in vitro metabolism of amprenavir.

1. Incubation Mixture Preparation:

  • In a microcentrifuge tube, prepare the following incubation mixture on ice:

    • Human liver microsomes (e.g., 0.5 mg/mL final concentration).

    • Amprenavir (e.g., 1 µM final concentration, added from a stock solution in methanol or DMSO, final solvent concentration <0.5%).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Magnesium chloride (e.g., 3 mM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

2. Reaction Initiation and Termination:

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

3. Sample Processing and Analysis:

  • Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

  • Transfer the supernatant to a clean tube for analysis by LC-MS/MS to identify and quantify the parent drug and its metabolites.

CYP3A4 Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of amprenavir on CYP3A4 activity.

1. Reagents and Materials:

  • Recombinant human CYP3A4 enzyme.

  • A fluorescent or chromogenic CYP3A4 substrate (e.g., a Vivid® CYP450 substrate).[7]

  • Amprenavir (as the inhibitor).

  • NADPH.

  • Phosphate buffer (pH 7.4).

  • 96-well microplate.

  • Plate reader capable of fluorescence or absorbance detection.

2. Assay Procedure:

  • In a 96-well plate, add the CYP3A4 enzyme, buffer, and varying concentrations of amprenavir.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding a mixture of the CYP3A4 substrate and NADPH.

  • Incubate at 37°C for a specified time.

  • Stop the reaction (if necessary, depending on the substrate used).

  • Read the fluorescence or absorbance using a microplate reader.

3. Data Analysis:

  • Plot the percentage of CYP3A4 activity remaining versus the logarithm of the amprenavir concentration.

  • Determine the IC₅₀ value (the concentration of amprenavir that causes 50% inhibition of CYP3A4 activity) by non-linear regression analysis.

Conclusion

This technical guide provides a detailed overview of the pharmacokinetics and metabolism of amprenavir, tailored for professionals in the fields of research and drug development. The quantitative data, metabolic and interaction pathways, and detailed experimental protocols presented herein serve as a valuable resource for understanding the disposition of this important antiretroviral agent. A thorough grasp of these principles is essential for optimizing therapeutic regimens, predicting and managing drug interactions, and guiding the development of future HIV therapies.

References

Amprenavir-d4: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity assessment of Amprenavir-d4, a deuterated analog of the HIV-1 protease inhibitor Amprenavir. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in pharmacokinetic and metabolic studies.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis is a critical document that accompanies any high-purity chemical standard, providing a detailed summary of its identity, purity, and other critical parameters. The following tables represent a typical CoA for this compound, summarizing the key quantitative data.

Table 1: General Information and Physical Properties

ParameterSpecification
Chemical Name (3S)-tetrahydro-3-furyl N-[(1S,2R)-3-[(4-amino-N-isobutyl(phenyl-d4))sulfonamido]-1-benzyl-2-hydroxypropyl]carbamate
Molecular Formula C₂₅H₃₁D₄N₃O₆S
Molecular Weight 509.69 g/mol
CAS Number 1217661-20-5
Appearance White to off-white solid
Solubility Soluble in Methanol, Acetonitrile, DMSO

Table 2: Purity and Impurity Profile

TestMethodAcceptance CriteriaResult
Purity (Assay) HPLC≥ 98.0%99.5%
Chemical Purity HPLC≥ 98.0%99.6%
Isotopic Purity (d4) Mass Spectrometry≥ 99%99.7%
Isotopic Distribution Mass SpectrometryReport Resultsd0: <0.1%, d1: 0.1%, d2: 0.2%, d3: 1.5%, d4: 98.2%
Individual Impurity HPLC≤ 0.2%< 0.1%
Total Impurities HPLC≤ 1.0%0.4%
Residual Solvents GC-HSConforms to ICH Q3CConforms
Water Content Karl Fischer Titration≤ 0.5%0.2%
Heavy Metals ICP-MS≤ 20 ppm< 10 ppm

Experimental Protocols

The accurate determination of the purity of this compound is paramount for its use as an internal standard. The following are detailed methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

This method is used to determine the chemical purity of this compound and to quantify any related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by diluting the stock solution with the mobile phase.

  • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area. Impurities are quantified against a reference standard of Amprenavir.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

This method is employed to confirm the identity and determine the isotopic purity of this compound.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its potential non-deuterated and partially deuterated analogues are monitored.

  • Data Analysis: The isotopic purity is calculated by comparing the peak area of the d4-labeled compound to the sum of the peak areas of all detected isotopic forms (d0 to d4).

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Certificate_of_Analysis_Workflow Certificate of Analysis Generation Workflow A Raw Material (this compound) B Quality Control Testing A->B C Identity (NMR, MS) B->C D Purity (HPLC, LC-MS) B->D E Physicochemical Properties B->E F Data Review and Approval C->F D->F E->F G Certificate of Analysis Generation F->G H Final Product Release G->H

Caption: Workflow for generating a Certificate of Analysis.

Amprenavir_Mechanism_of_Action Amprenavir Mechanism of Action HIV_RNA HIV RNA Gag_Pol Gag-Pol Polyprotein Precursor HIV_RNA->Gag_Pol Translation Cleavage Cleavage Gag_Pol->Cleavage HIV_Protease HIV Protease HIV_Protease->Cleavage Amprenavir Amprenavir Amprenavir->HIV_Protease Inhibits Structural_Proteins Mature Structural Proteins & Enzymes Cleavage->Structural_Proteins Successful Immature_Virion Immature, Non-infectious Virion Cleavage->Immature_Virion Inhibited Mature_Virion Mature, Infectious Virion Structural_Proteins->Mature_Virion

Caption: Amprenavir's inhibition of HIV protease.

Purity_Determination_Workflow Workflow for Purity Determination of this compound Sample This compound Sample Dissolution Dissolution in Methanol Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC LCMS LC-MS/MS Analysis Dissolution->LCMS Chem_Purity Chemical Purity & Impurity Profile HPLC->Chem_Purity Iso_Purity Isotopic Purity & Distribution LCMS->Iso_Purity Report Final Report Chem_Purity->Report Iso_Purity->Report

Caption: Experimental workflow for purity analysis.

Conclusion

This technical guide provides a foundational understanding of the critical quality attributes of this compound as detailed in a Certificate of Analysis. The provided experimental protocols and diagrams offer a practical framework for researchers working with this and other deuterated standards. Adherence to rigorous analytical methodologies is essential to ensure the accuracy and reliability of experimental data in drug development and research.

The Indispensable Role of Deuterated Standards in Modern Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical analysis, achieving the highest levels of accuracy, precision, and reliability is paramount. The quantitative analysis of drugs and their metabolites in complex biological matrices presents significant challenges, including matrix effects and variability in sample preparation. The use of stable isotope-labeled internal standards, particularly deuterated standards, has become the gold standard for mitigating these challenges, ensuring the integrity of bioanalytical data. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of deuterated standards in pharmaceutical analysis.

Deuterated standards are analogues of the analyte of interest where one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle modification results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by mass spectrometry (MS).[] This unique characteristic makes them ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[2]

Core Principles and Advantages

The fundamental principle behind the use of a deuterated internal standard is that it behaves identically to the analyte during sample extraction, chromatography, and ionization in the mass spectrometer. By adding a known amount of the deuterated standard to each sample at the beginning of the analytical process, any variations in sample handling or instrument response will affect both the analyte and the internal standard to the same extent.[2] The ratio of the analyte's response to the internal standard's response is then used for quantification, effectively normalizing for these variations and leading to more accurate and precise results.[2]

The primary advantages of using deuterated standards include:

  • Compensation for Matrix Effects: Biological matrices like plasma and whole blood are complex mixtures that can suppress or enhance the ionization of an analyte, a phenomenon known as the matrix effect. Since the deuterated standard co-elutes with the analyte and has the same physicochemical properties, it experiences the same matrix effects, allowing for accurate correction.[3]

  • Correction for Variability in Sample Preparation: Losses of the analyte can occur during various sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. A deuterated standard, added before these steps, will be lost to the same extent, ensuring that the final analyte-to-internal standard ratio remains constant.

  • Improved Accuracy and Precision: By correcting for both matrix effects and sample preparation variability, deuterated standards significantly enhance the accuracy and precision of quantitative bioanalytical methods.[3]

  • Increased Method Robustness: The use of deuterated standards makes analytical methods more robust and less susceptible to minor variations in experimental conditions.

Applications in Pharmaceutical Analysis

Deuterated standards are integral to various stages of drug discovery and development:

  • Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Accurate quantification of drug concentrations in biological fluids over time is crucial for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Deuterated standards are essential for generating the high-quality data required for these studies.[]

  • Bioequivalence Studies: These studies compare the bioavailability of a generic drug to its brand-name counterpart. The use of deuterated standards ensures the analytical methods are precise and accurate, which is a regulatory requirement for demonstrating bioequivalence.

  • Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index, it is critical to monitor their concentrations in patients to ensure efficacy and avoid toxicity. Deuterated standards are used in LC-MS/MS assays for the routine monitoring of such drugs, including immunosuppressants.[3][4]

  • Metabolism Studies: Deuterium-labeled compounds are valuable tools for elucidating metabolic pathways. By administering a deuterated drug, researchers can track the formation of metabolites and identify sites of metabolic modification.[5][6] The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also be exploited to investigate reaction mechanisms.[6]

Quantitative Data Presentation

The validation of a bioanalytical method is a critical step to ensure its reliability. The following tables present typical validation data for the quantification of immunosuppressant drugs in whole blood using an LC-MS/MS method with deuterated internal standards.

Table 1: Linearity of Calibration Curves[3]
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Cyclosporine A2 - 1250> 0.997
Tacrolimus0.5 - 42.2> 0.997
Sirolimus0.6 - 49.2> 0.997
Everolimus0.5 - 40.8> 0.997
Mycophenolic Acid0.01 - 7.5 (µg/mL)> 0.997
Table 2: Accuracy and Precision[3]
AnalyteConcentration LevelIntra-assay Precision (CV%)Intra-assay Accuracy (%)Inter-assay Precision (CV%)Inter-assay Accuracy (%)
Cyclosporine ALow, Medium, High0.9 - 14.789 - 1382.5 - 12.590 - 113
TacrolimusLow, Medium, High0.9 - 14.789 - 1382.5 - 12.590 - 113
SirolimusLow, Medium, High0.9 - 14.789 - 1382.5 - 12.590 - 113
EverolimusLow, Medium, High0.9 - 14.789 - 1382.5 - 12.590 - 113
Mycophenolic AcidLow, Medium, High0.9 - 14.789 - 1382.5 - 12.590 - 113

Experimental Protocols

The following is a detailed protocol for the quantitative analysis of immunosuppressants in human whole blood by LC-MS/MS, a common application of deuterated standards. This protocol is based on established and validated methods.[7][8]

Materials and Reagents
  • Analytes: Cyclosporine A, Tacrolimus, Sirolimus, Everolimus

  • Deuterated Internal Standards: d12-Cyclosporin A, ¹³C,d2-Tacrolimus, ¹³C,d3-Sirolimus, ¹³C2,d4-Everolimus

  • Reagents: Methanol (LC-MS grade), Zinc Sulfate solution, Deionized water

  • Biological Matrix: Human whole blood

Sample Preparation: Protein Precipitation
  • To 50 µL of whole blood sample (calibrator, quality control, or unknown), add 100 µL of a protein precipitation solution containing the deuterated internal standards dissolved in methanol with zinc sulfate.

  • Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.

  • Analytical Column: A C18 reversed-phase column suitable for the separation of the analytes.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive ion mode.

  • Scan Type: Selected Reaction Monitoring (SRM). The specific precursor and product ion transitions for each analyte and its deuterated internal standard are monitored.

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The relationship between the instrument response and the known concentrations of the analyte.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Visualizations

Experimental Workflow for Bioanalytical Sample Analysis

G cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Reporting Sample Biological Sample (e.g., Whole Blood) Spike Spike with Deuterated Internal Standard Sample->Spike Add known amount of IS Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Transfer Centrifuge->Extract Inject Inject into LC-MS/MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify Concentration Calculate->Quantify Report Report Results Quantify->Report

Caption: Workflow for bioanalytical sample analysis using a deuterated internal standard.

Logical Relationship in ADME Studies

G cluster_administration Drug Administration cluster_processes Pharmacokinetic Processes cluster_analysis Bioanalysis cluster_outcome Outcome Drug Deuterated Drug Administered Absorption Absorption Drug->Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Sampling Biological Sampling (Blood, Urine, Feces) Distribution->Sampling Excretion Excretion Metabolism->Excretion Excretion->Sampling Quantification LC-MS/MS Quantification of Drug and Metabolites Sampling->Quantification ADME_Profile ADME Profile Determination Quantification->ADME_Profile

Caption: Logical flow of an ADME study utilizing a deuterated drug candidate.

Metabolic Pathway Elucidation: The Case of Caffeine

G cluster_metabolism Metabolic Pathways cluster_metabolites Metabolites Caffeine Caffeine Demethylation N-Demethylation Caffeine->Demethylation Oxidation C8-Oxidation Caffeine->Oxidation Caffeine_d3 Caffeine-d3 (N-CD3) Caffeine_d3->Demethylation Inhibited Caffeine_d3->Oxidation Enhanced (Metabolic Switching) Paraxanthine Paraxanthine Demethylation->Paraxanthine UricAcid Uric Acid Derivative Oxidation->UricAcid Oxidation->UricAcid

Caption: Metabolic switching of caffeine due to deuteration at an N-methyl position.

Conclusion

Deuterated standards are an indispensable tool in modern pharmaceutical analysis. Their ability to accurately correct for matrix effects and variability in sample preparation has solidified their role in ensuring the reliability and robustness of bioanalytical methods. From early-stage drug discovery and metabolism studies to pivotal pharmacokinetic and clinical trials, the use of deuterated internal standards is fundamental to generating the high-quality data required for regulatory submissions and for advancing safe and effective new therapies. As analytical instrumentation continues to evolve, the principles and applications of deuterated standards will remain a cornerstone of quantitative pharmaceutical analysis.

References

Methodological & Application

Application Notes and Protocols for the Use of Amprenavir-d4 as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

Amprenavir is an antiretroviral protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. Accurate quantification of amprenavir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Amprenavir-d4, is highly recommended to ensure the accuracy and precision of the LC-MS/MS method by compensating for variability in sample preparation and instrument response.

This document provides detailed application notes and protocols for the quantitative analysis of amprenavir in human plasma using this compound as an internal standard.

Principle of the Method

This method employs liquid-liquid extraction (LLE) to isolate amprenavir and the internal standard, this compound, from human plasma. The extracted samples are then analyzed by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of amprenavir in the samples is determined by comparing the peak area ratio of amprenavir to this compound against a calibration curve.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (e.g., 250 µL) is_spike Spike with this compound (Internal Standard) plasma->is_spike vortex1 Vortex Mix is_spike->vortex1 lle Liquid-Liquid Extraction (e.g., with Ethyl Acetate) vortex1->lle centrifuge Centrifugation lle->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Amprenavir / this compound) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify result Report Concentration quantify->result

Figure 1: Experimental workflow for the quantification of amprenavir.

Materials and Reagents

  • Amprenavir reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Ultrapure water

  • Human plasma (blank)

Instrumentation

  • Liquid chromatography system capable of binary gradient elution

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Protocols

Preparation of Stock and Working Solutions
  • Amprenavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of amprenavir in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Amprenavir Working Solutions: Prepare a series of working solutions by serially diluting the amprenavir stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.

  • This compound Working Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (Liquid-Liquid Extraction)
  • To 250 µL of plasma sample (blank, calibration standard, QC, or unknown), add 50 µL of the this compound working solution (1 µg/mL).

  • Vortex for 30 seconds.

  • Add 3 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 250 µL of mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.030
1.095
2.595
2.630
4.030
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Table 2: MRM Transitions for Amprenavir and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Amprenavir 506.2418.22003015
506.2156.12003025
This compound 510.2422.22003015
510.2156.12003025

Note: The optimal cone voltage and collision energy may vary between different mass spectrometers and should be optimized accordingly.

Method Validation Parameters

A summary of typical method validation parameters for the analysis of amprenavir in human plasma is provided below. These values are illustrative and should be established for each specific laboratory and application.

Table 3: Method Validation Summary

ParameterTypical Performance
Linearity Range 1 - 2000 ng/mL (r² > 0.99)
Lower Limit of Quantitation (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15% of the nominal concentration
Recovery > 85%
Matrix Effect Minimal and compensated by the internal standard
Stability Stable under various storage and handling conditions

Data Analysis and Quantification

The concentration of amprenavir in the samples is calculated using the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio of amprenavir to this compound against the nominal concentration of the calibration standards. The concentration of amprenavir in the QC and unknown samples is then determined from the linear regression equation of the calibration curve.

Logical Relationship of Internal Standard Use

G cluster_workflow Analytical Workflow cluster_variability Sources of Variability cluster_correction Correction Mechanism A Sample Collection & Aliquoting B Internal Standard Spiking (this compound) A->B C Sample Preparation (Extraction) B->C D LC-MS/MS Analysis C->D F Peak Area Ratio (Analyte / IS) D->F V1 Pipetting Errors V1->A V1->B E Amprenavir & this compound Behave Similarly V2 Extraction Inconsistency V2->C V3 Matrix Effects V3->D V4 Instrument Fluctuation V4->D E->F G Normalization of Variability F->G

Figure 2: Rationale for using a deuterated internal standard.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of amprenavir in human plasma. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring high-quality data for clinical and research applications.

Application Notes and Protocols for Amprenavir Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the primary sample preparation techniques used in the quantitative analysis of Amprenavir in various biological matrices, including plasma, serum, and urine. The following sections detail the methodologies for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), offering insights into their respective performance metrics to guide the selection of the most appropriate technique for specific research needs.

Introduction to Amprenavir Sample Preparation

Amprenavir is an HIV-1 protease inhibitor, and its accurate quantification in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The complexity of biological samples necessitates a robust sample preparation step to remove interfering substances such as proteins and phospholipids, which can adversely affect the accuracy and sensitivity of analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of sample preparation technique significantly impacts data quality, throughput, and cost. This document outlines the most common and effective methods for Amprenavir extraction.

Comparative Quantitative Data

The selection of a sample preparation method often depends on a balance between recovery, cleanliness of the extract (matrix effect), sensitivity (LOD/LOQ), and throughput. The following tables summarize the quantitative performance of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for Amprenavir analysis based on published literature.

Table 1: Recovery and Matrix Effect of Different Sample Preparation Techniques for Amprenavir

TechniqueBiological MatrixRecovery (%)Matrix Effect (%)Citation
Protein Precipitation (PPT)Plasma>80Significant ion suppression observed[1]
Liquid-Liquid Extraction (LLE)Plasma/Serum90.8 - 102.8Lesser ion suppression than PPT[2]
Solid-Phase Extraction (SPE)Plasma85.4 - 98.8Minimal matrix effect[3]

Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for Amprenavir Analysis

TechniqueBiological MatrixLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Citation
Protein Precipitation (PPT)Plasma1 - 600Not Reported1.0[2]
Liquid-Liquid Extraction (LLE)Serum/Plasma50 - 10000Not Reported50[3]
Solid-Phase Extraction (SPE)Plasma25 - 10000Not Reported25[3]

Experimental Protocols and Workflows

Detailed, step-by-step protocols for each sample preparation technique are provided below, along with visual workflows generated using Graphviz to illustrate the logical sequence of each procedure.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples. It is particularly well-suited for high-throughput applications. Acetonitrile is a commonly used precipitating agent.

Experimental Protocol:

  • Sample Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. The 3:1 ratio of organic solvent to the sample is crucial for efficient protein removal.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully aspirate the supernatant, which contains the analyte of interest (Amprenavir), and transfer it to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

PPT_Workflow start Start: Biological Sample aliquot 1. Aliquot 100 µL of Sample start->aliquot add_solvent 2. Add 300 µL of Ice-Cold Acetonitrile aliquot->add_solvent vortex 3. Vortex for 1 minute add_solvent->vortex centrifuge 4. Centrifuge at 10,000 x g for 10 min vortex->centrifuge collect_supernatant 5. Collect Supernatant centrifuge->collect_supernatant analysis Analysis (e.g., LC-MS/MS) collect_supernatant->analysis

Protein Precipitation (PPT) Workflow
Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the biological sample) and an organic solvent. This technique generally provides cleaner extracts than PPT.

Experimental Protocol:

  • Sample Preparation: To 250 µL of plasma in a polypropylene tube, add 50 µL of an internal standard solution.

  • Extraction Solvent Addition: Add 5.0 mL of ethyl acetate to the tube.

  • Mixing: Vortex the mixture for 2 minutes to facilitate the transfer of Amprenavir into the organic phase.

  • Centrifugation: Centrifuge the tubes at 3,500 rpm for 30 minutes to achieve phase separation.

  • Organic Phase Isolation: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 250 µL of the mobile phase used for the analytical method and vortex for 30 seconds before injection.

LLE_Workflow start Start: Biological Sample prep_sample 1. Prepare Sample (250 µL Plasma + IS) start->prep_sample add_solvent 2. Add 5.0 mL of Ethyl Acetate prep_sample->add_solvent mix 3. Vortex for 2 minutes add_solvent->mix centrifuge 4. Centrifuge at 3,500 rpm for 30 min mix->centrifuge isolate_organic 5. Isolate Organic Phase centrifuge->isolate_organic evaporate 6. Evaporate to Dryness isolate_organic->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute analysis Analysis (e.g., LC-MS/MS) reconstitute->analysis

Liquid-Liquid Extraction (LLE) Workflow
Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that can provide the cleanest extracts, minimizing matrix effects. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with an appropriate solvent.

Experimental Protocol (using a polymeric reversed-phase sorbent):

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load 1 mL of the plasma sample (pre-spiked with an internal standard) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the Amprenavir from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase for analysis.

SPE_Workflow start Start: Biological Sample condition 1. Condition SPE Cartridge (Methanol then Water) start->condition load 2. Load 1 mL of Sample condition->load wash 3. Wash with 5% Methanol in Water load->wash elute 4. Elute with Methanol wash->elute evaporate 5. Evaporate to Dryness elute->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute analysis Analysis (e.g., LC-MS/MS) reconstitute->analysis

References

Application Notes and Protocols for Liquid-Liquid Extraction of Amprenavir and Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of Amprenavir and its internal standard from biological matrices. The methodologies described are based on established and validated procedures to ensure high recovery, accuracy, and precision, making them suitable for therapeutic drug monitoring and pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for the liquid-liquid extraction of Amprenavir.

Table 1: Amprenavir Recovery and Linearity

Internal StandardBiological MatrixExtraction SolventRecovery (%)Linearity Range (ng/mL)Correlation Coefficient (r²)Reference
13C6-amprenavirHuman Seminal Plasma--30–4,000>0.990[1]
RilpivirinePlasmaEthyl Acetate92.9 - 96.40.15–1,500>0.990[2]
Methyl-indinavirHuman PlasmaEthyl Acetate99.28 - 102.81–600>0.99[3]
ClozapinePlasma->88100-10,000-[4]
-Human PlasmaEthyl acetate-acetonitrile mixture-50-15,000-[5]

Table 2: Precision and Accuracy of Amprenavir Quantification

Internal StandardBiological MatrixIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias or % Deviation)Reference
13C6-amprenavirHuman Seminal Plasma≤ 4.2≤ 4.2≤ 7.2[1]
RilpivirinePlasma< 4.21< 4.21-[2]
VerapamilHuman Plasma1.4 - 8.13.1 - 6.498.2 - 106.7%[6]
-Human Plasma< 8< 892.4 - 103.0% (within-day), 94.4 - 103.0% (between-day)[7]
Methyl-indinavirHuman Plasma< 8.5< 8.5-[3]
-Human Plasma< 9.2< 11.8-6.9 to +7.6%[5]

Detailed Experimental Protocol: Liquid-Liquid Extraction of Amprenavir

This protocol describes a general yet detailed procedure for the liquid-liquid extraction of amprenavir from human plasma using an internal standard.

1. Materials and Reagents

  • Biological Matrix: Human plasma (or other relevant biological fluid)

  • Analytes: Amprenavir reference standard, Internal Standard (e.g., Rilpivirine or Methyl-indinavir)

  • Extraction Solvent: Ethyl acetate (HPLC grade)

  • Reconstitution Solvent: Acetonitrile and 0.1% v/v formic acid in water (90:10 v/v)

  • Precipitating Agent (optional): Acetonitrile

  • Vortex mixer

  • Centrifuge

  • Sample tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)

  • Nitrogen evaporator

  • HPLC or LC-MS/MS system

2. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare individual stock solutions of Amprenavir and the internal standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Amprenavir stock solution to create working standards for calibration curves and QC samples at low, medium, and high concentrations.

  • Spiking: Spike the appropriate volume of the working standard solutions into blank biological matrix to prepare calibration standards and QC samples.

3. Sample Pre-treatment

  • Thaw frozen plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

4. Liquid-Liquid Extraction Procedure

  • Pipette 100 µL of the plasma sample (calibration standard, QC, or unknown) into a clean sample tube.

  • Add a specific volume of the internal standard working solution to each tube (except for blank samples).

  • Add 1 mL of ethyl acetate to each tube.

  • Vortex the tubes vigorously for 5-10 minutes to ensure thorough mixing and extraction.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (containing the analyte and internal standard) to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100-200 µL of the reconstitution solvent.

  • Vortex briefly to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for analysis by HPLC or LC-MS/MS.

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationships of the components involved in the liquid-liquid extraction of Amprenavir.

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness (Nitrogen Stream) separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Experimental workflow for the liquid-liquid extraction of Amprenavir.

LLE_Components sample Biological Matrix (Plasma) analyte Amprenavir (Analyte) sample->analyte contains is Internal Standard sample->is spiked with aqueous Aqueous Phase (Waste) sample->aqueous forms solvent Organic Solvent (Ethyl Acetate) analyte->solvent extracted by is->solvent extracted by organic Organic Phase (Extract) solvent->organic forms organic->analyte contains organic->is contains

Caption: Logical relationship of components in the liquid-liquid extraction process.

References

Application Note: High-Performance Chromatographic Separation of Amprenavir and Amprenavir-d4

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of the antiretroviral drug Amprenavir and its deuterated internal standard, Amprenavir-d4. The described methodology utilizes High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), a common and reliable technique for bioanalytical studies.[1][2][3][4] This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies of Amprenavir.

Introduction

Amprenavir is a potent inhibitor of the human immunodeficiency virus (HIV-1) protease, an enzyme crucial for the lifecycle of the virus.[5][6] By inhibiting this enzyme, Amprenavir prevents the maturation of viral particles, rendering them non-infectious.[5][6][7] Accurate and precise quantification of Amprenavir in biological matrices is essential for evaluating its efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the analytical results. This document provides a comprehensive protocol for the chromatographic separation of Amprenavir and this compound, adaptable for various biological sample types.

Mechanism of Action

Amprenavir functions by binding to the active site of the HIV protease enzyme. This binding event blocks the cleavage of viral polyprotein precursors into functional proteins that are necessary for the assembly of new, infectious virions.[5][6] Consequently, the viral particles produced are immature and unable to infect new cells. Amprenavir is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[5][8]

cluster_0 HIV Replication Cycle cluster_1 Amprenavir Mechanism of Action HIV HIV Host_Cell Host Cell HIV->Host_Cell Viral_RNA_DNA Viral RNA -> Viral DNA Host_Cell->Viral_RNA_DNA Integration Integration into Host Genome Viral_RNA_DNA->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Gag_Pol Gag-Pol Polyprotein Transcription_Translation->Gag_Pol HIV_Protease HIV Protease Gag_Pol->HIV_Protease Cleavage by Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Immature_Virion Immature, Non-infectious Virion HIV_Protease->Immature_Virion New_Virion New Infectious Virion Mature_Proteins->New_Virion Amprenavir Amprenavir Amprenavir->HIV_Protease Inhibits Inhibition Inhibition

Amprenavir's Mechanism of Action

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is a general guideline and may require optimization based on the specific biological matrix.

  • Spiking: To a 250 µL aliquot of the biological sample (e.g., plasma), add 50 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). Vortex for 2 minutes.[1]

  • Extraction: Add 5.0 mL of ethyl acetate to the sample mixture.[1]

  • Centrifugation: Vortex the mixture vigorously for 5 minutes, followed by centrifugation at 3,500 rpm for 30 minutes to separate the organic and aqueous layers.[1]

  • Drying: Carefully transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen or using a lyophilizer.[1]

  • Reconstitution: Reconstitute the dried residue with 250 µL of the mobile phase.[1]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions

The following conditions have been shown to be effective for the separation of Amprenavir.

ParameterCondition
Chromatography System HPLC or UHPLC system
Column Zorbax C18, 50 mm x 4.6 mm, 5.0 µm[1] or Symmetry C18, 50 mm x 4.6 mm, 3.5 µm[3]
Mobile Phase Isocratic elution with Acetonitrile: 0.1% Formic Acid in Water: Methanol (60:10:30, v/v/v)[1]
Flow Rate 0.60 mL/min[1]
Injection Volume 5.0 µL[1]
Column Temperature 30°C[1]
Autosampler Temperature 5°C[1]
Run Time Approximately 6 minutes[1]
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is recommended for this analysis.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Amprenavir) m/z 506.2 → 89.1[1] or m/z 506.2 -> 71.0[3]
MRM Transition (this compound) To be determined based on the deuteration pattern. Typically, a shift of +4 m/z in the precursor ion would be expected.
Source Temperature To be optimized for the specific instrument
Gas Flow Rates To be optimized for the specific instrument

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of Amprenavir using LC-MS/MS.

ParameterResult
Linearity Range 0.15 - 1500 ng/mL[1] or 1 - 600 ng/mL[3]
Correlation Coefficient (r²) > 0.99[1][3]
Intra-day Precision (%RSD) < 4.21%[1]
Inter-day Precision (%RSD) < 8.5%[3]
Accuracy Within 15% of nominal values[9]
Recovery 92.9% - 96.4%[1]
Lower Limit of Quantification (LLOQ) 0.15 ng/mL[1] or 0.05 µg/mL[4]

Experimental Workflow

The overall workflow for the analysis of Amprenavir and this compound is depicted below.

Sample_Collection Biological Sample Collection Spiking Spike with This compound (IS) Sample_Collection->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Results Final Concentration Results Data_Processing->Results

Analytical Workflow Diagram

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the simultaneous determination of Amprenavir and its deuterated internal standard, this compound, in biological samples. The detailed protocol for sample preparation and the specified chromatographic and mass spectrometric conditions offer a solid foundation for researchers. Method validation parameters demonstrate that this approach meets the stringent requirements for bioanalytical assays.[9] This methodology can be effectively applied in various research and clinical settings for the therapeutic monitoring and pharmacokinetic evaluation of Amprenavir.

References

Application Notes and Protocols for Amprenavir-d4 Solution Preparation and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and handling of Amprenavir-d4 solutions, a critical component in pharmacokinetic studies and bioanalytical assays. This compound, a deuterated analog of the HIV protease inhibitor Amprenavir, is primarily utilized as an internal standard for the quantification of Amprenavir in biological matrices by mass spectrometry.[1][2][3] Its stable isotope label allows for precise and accurate measurement by correcting for variations during sample preparation and analysis.[3][4]

Chemical and Physical Properties

This compound is an off-white to pale yellow solid.[5][6] Key chemical properties are summarized below.

PropertyValueReference
Chemical Name [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate[7]
CAS Number 1217661-20-5[5][6]
Molecular Formula C₂₅H₃₁D₄N₃O₆S[6]
Molecular Weight 509.65 g/mol [5][6]
Appearance Off-White to Pale Yellow Solid[5][6]
Purity ≥98%[6]
Isotopic Purity ≥99% deuterated forms (d₁-d₄)

Storage and Stability

Proper storage of this compound is crucial to maintain its integrity and ensure the accuracy of experimental results.

ConditionRecommendationReference
Long-term Storage -20°C in a freezer.[8][9][8][9]
Short-term Storage 2-8°C in a refrigerator.[5][5]
Light and Air Protect from air and light.[6][6]
Stability ≥ 4 years when stored at -20°C.

Solubility

This compound is soluble in various organic solvents. The choice of solvent will depend on the specific analytical method and the desired concentration.

SolventSolubilityReference
Dimethylformamide (DMF) 30 mg/mL (for Amprenavir)[10]
Dimethyl sulfoxide (DMSO) 25 mg/mL (for Amprenavir), also listed as a solvent for this compound.[6][10][6][10]
Ethanol 30 mg/mL (for Amprenavir)[10]
Acetonitrile Soluble
Methanol Soluble
Chloroform Soluble[6]
Dichloromethane Soluble[6]

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of this compound stock and working solutions.

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution

Materials:

  • This compound solid

  • Methanol (HPLC or MS grade)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Micropipettes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibration: Allow the vial containing this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 1 mg of this compound solid using a calibrated analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed solid to a 1 mL Class A volumetric flask. Add approximately 0.7 mL of methanol to the flask.

  • Mixing: Gently swirl the flask to wet the solid. Use a vortex mixer for 30 seconds to facilitate dissolution. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, add methanol to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled, amber glass vial and store at -20°C.

Protocol 2: Preparation of Working Solutions

Materials:

  • 1 mg/mL this compound stock solution

  • Methanol or Acetonitrile (HPLC or MS grade)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Micropipettes

Procedure:

  • Equilibration: Allow the 1 mg/mL this compound stock solution to equilibrate to room temperature.

  • Calculation: Determine the volume of the stock solution required to prepare the desired concentration of the working solution. For example, to prepare 1 mL of a 10 µg/mL working solution, you would need 10 µL of the 1 mg/mL stock solution.

  • Dilution: Using a calibrated micropipette, transfer the calculated volume of the stock solution into a clean, appropriately sized volumetric flask.

  • Dilution to Volume: Add the desired solvent (e.g., methanol or acetonitrile) to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage: Transfer the working solution to a labeled, amber glass vial and store at 2-8°C for short-term use or -20°C for longer-term storage. It is recommended to prepare fresh working solutions regularly.

Handling and Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation A Equilibrate this compound to Room Temperature B Accurately Weigh Solid A->B C Dissolve in Methanol B->C D Dilute to Final Volume C->D E Homogenize Solution D->E F Store at -20°C E->F G Equilibrate Stock Solution to Room Temperature F->G Use for Working Solution H Calculate Required Volume of Stock G->H I Dilute Stock with Appropriate Solvent H->I J Homogenize Working Solution I->J K Store Appropriately (2-8°C or -20°C) J->K

Caption: Workflow for preparing this compound stock and working solutions.

Logical Relationship for this compound Application

G cluster_compound Compound cluster_application Application Amprenavir_d4 This compound (Deuterated Standard) Internal_Standard Internal Standard in Bioanalysis Amprenavir_d4->Internal_Standard Quantification Quantification of Amprenavir Internal_Standard->Quantification Mass_Spectrometry LC-MS/MS Analysis Quantification->Mass_Spectrometry Pharmacokinetics Pharmacokinetic Studies Mass_Spectrometry->Pharmacokinetics

References

Application of Amprenavir-d4 in HIV Research Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Amprenavir-d4, a deuterated stable isotope of the HIV-1 protease inhibitor Amprenavir, in research and development. This compound serves as an ideal internal standard for the accurate quantification of Amprenavir in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its application is critical in pharmacokinetic (PK), pharmacodynamic (PD), drug-drug interaction (DDI), and metabolic studies of Amprenavir.

Introduction to Amprenavir and the Role of this compound

Amprenavir is a potent inhibitor of the HIV-1 protease, an enzyme essential for the proteolytic cleavage of viral polyprotein precursors into functional proteins required for viral replication.[1][2] By binding to the active site of the protease, Amprenavir leads to the production of immature, non-infectious viral particles.[1][2]

Accurate measurement of Amprenavir concentrations in biological samples is crucial for understanding its clinical pharmacology and optimizing therapeutic regimens. This compound, a deuterated analog of Amprenavir, is the preferred internal standard for bioanalytical assays. Due to its similar physicochemical properties to Amprenavir, it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. However, its mass is intentionally shifted due to the deuterium labeling, allowing for its distinct detection. This isotopic dilution method corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision in quantification.

Applications in HIV Research

The use of this compound as an internal standard is fundamental in a variety of HIV research studies:

  • Pharmacokinetic (PK) Studies: Essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of Amprenavir. Accurate PK data helps in determining appropriate dosing regimens.[3]

  • Therapeutic Drug Monitoring (TDM): Enables the optimization of individual patient therapy by maintaining plasma concentrations of Amprenavir within the therapeutic window, thereby maximizing efficacy and minimizing toxicity.

  • Drug-Drug Interaction (DDI) Studies: Crucial for evaluating the effect of co-administered drugs on the pharmacokinetics of Amprenavir, and vice-versa. Amprenavir is a substrate and inhibitor of cytochrome P450 3A4 (CYP3A4), making it susceptible to interactions with other drugs metabolized by this enzyme.[1]

  • Metabolic Studies: Facilitates the investigation of Amprenavir's metabolic pathways and the identification and quantification of its metabolites.

  • Bioequivalence (BE) Studies: Used to compare the bioavailability of a generic drug product with the brand-name drug.

Quantitative Data Summary

The following tables summarize quantitative data from various validated bioanalytical methods for the quantification of Amprenavir in human plasma using a stable isotope-labeled internal standard, which is analogous to the use of this compound.

Table 1: LC-MS/MS Method Parameters for Amprenavir Quantification

ParameterValueReference
Internal Standard [2H]-amprenavir, 13C6-amprenavir[4][5]
Biological Matrix Human Plasma, Seminal Plasma[4][5]
Extraction Method Liquid-Liquid Extraction, Solid-Phase Extraction[6][7]
Chromatographic Column Reversed-phase C18[6][7][8]
Mobile Phase Acetonitrile and Formic Acid/Ammonium Formate Buffer[8]
Detection Mode Multiple Reaction Monitoring (MRM)[6][8]
MRM Transition (Amprenavir) m/z 506.2 → 71.0 (example)[8]
MRM Transition (Internal Standard) Dependent on the specific deuterationN/A

Table 2: Bioanalytical Method Validation Parameters

ParameterValueReference
Linearity Range 1 - 600 ng/mL, 30 - 4,000 ng/mL[5][8]
Correlation Coefficient (r²) >0.99[8]
Intra-day Precision (%RSD) < 8.5%[8]
Inter-day Precision (%RSD) < 8.5%[8]
Accuracy (% Bias) Within ±15% (except LLOQ), Within ±20% at LLOQ[9]
Recovery 99.28% - 102.8%[8]
Lower Limit of Quantification (LLOQ) 1 ng/mL, 30 ng/mL[5][8]

Experimental Protocols

The following are representative protocols for the quantification of Amprenavir in human plasma using this compound as an internal standard. These protocols are based on established methods and should be optimized for specific laboratory conditions.

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)
  • Sample Thawing: Thaw frozen human plasma samples and quality control (QC) samples at room temperature.

  • Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube, except for the blank matrix samples. Vortex briefly.

  • Extraction: Add 500 µL of extraction solvent (e.g., ethyl acetate).

  • Vortexing: Vortex the tubes for 5 minutes.

  • Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a new set of tubes.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to mix.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B

    • 2.5-3.5 min: 90% B

    • 3.5-3.6 min: 90% to 10% B

    • 3.6-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Amprenavir: To be optimized based on instrument (e.g., m/z 506.2 → 418.2).

    • This compound: To be determined based on the deuteration pattern (e.g., m/z 510.2 → 422.2 for a d4 label on the THF ring).

  • Data Analysis: The peak area ratio of Amprenavir to this compound is used to construct a calibration curve and quantify the concentration of Amprenavir in the unknown samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc ms MS/MS Detection (MRM) hplc->ms data Data Acquisition ms->data peak_integration Peak Integration data->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: Experimental workflow for the quantification of Amprenavir using this compound.

hiv_protease_inhibition cluster_inhibition Inhibited Pathway cluster_normal Normal Viral Replication hiv_protease HIV Protease Active Site functional_proteins Functional Viral Proteins hiv_protease->functional_proteins gag_pol Gag-Pol Polyprotein gag_pol->hiv_protease Cleavage gag_pol->hiv_protease amprenavir Amprenavir amprenavir->hiv_protease immature_virus Immature, Non-infectious Virus

Caption: Mechanism of action of Amprenavir in inhibiting HIV protease.

ddi_study_design cluster_group_a Group A cluster_group_b Group B cluster_analysis Bioanalysis group_a_dose Administer Amprenavir group_a_pk Collect PK Samples group_a_dose->group_a_pk quantification Quantify Amprenavir using this compound as IS group_a_pk->quantification group_b_dose Administer Amprenavir + Co-administered Drug group_b_pk Collect PK Samples group_b_dose->group_b_pk group_b_pk->quantification compare Compare Pharmacokinetic Parameters (e.g., AUC, Cmax) quantification->compare

Caption: Logical design of a drug-drug interaction study involving Amprenavir.

References

Application Notes and Protocols for Pharmacokinetic Studies Using Amprenavir-d4 as a Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies utilizing Amprenavir-d4 as a stable isotope tracer. The use of deuterated tracers offers significant advantages in drug development, including the ability to conduct "micro-dosing" studies, assess absolute bioavailability, and perform bioequivalence studies with higher precision.

Introduction to Amprenavir and Deuterated Tracers

Amprenavir is a protease inhibitor effective against the Human Immunodeficiency Virus Type 1 (HIV-1).[1] It functions by binding to the active site of the HIV-1 protease, an enzyme crucial for the proteolytic cleavage of viral polyprotein precursors into functional proteins.[1] This inhibition leads to the formation of immature, non-infectious viral particles.[1] Amprenavir is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] Its pharmacokinetic profile is characterized by rapid absorption, with peak plasma concentrations occurring 1 to 2 hours after oral administration, and a terminal elimination half-life of 7 to 10 hours.[1][2][3]

The use of stable, isotopically labeled drugs, such as this compound, is a powerful technique in pharmacokinetic research.[4] Deuterium substitution, where hydrogen atoms are replaced by their heavy isotope deuterium, can sometimes alter the metabolic profile of a drug, a concept known as the "deuterium switch".[5][6][7] However, when used as a tracer in conjunction with the non-labeled drug, this compound is an invaluable tool for bioanalytical quantification, assuming it co-elutes with the analyte and exhibits similar ionization efficiency.[8] The most appropriate internal standards for quantitative bioanalysis are stable-isotopically labeled (SIL) compounds.[4]

Application 1: Absolute Bioavailability Study

Objective: To determine the absolute oral bioavailability of an Amprenavir formulation by co-administering a single oral dose of Amprenavir with an intravenous (IV) micro-dose of this compound.

Rationale: This design allows for the simultaneous determination of the plasma concentration-time profiles of both the orally absorbed drug and the intravenously administered tracer. The ratio of the area under the curve (AUC) for the oral dose to the AUC for the IV dose provides a direct measure of absolute bioavailability, correcting for inter-individual variability in drug clearance.

Experimental Protocol

1. Study Design:

  • A single-center, open-label, two-period, single-sequence study in healthy adult volunteers.

  • Period 1: Subjects receive a single oral dose of Amprenavir (e.g., 600 mg).

  • Simultaneously, subjects receive a short IV infusion of a micro-dose of this compound (e.g., 100 µg).

  • Serial blood samples are collected at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours).

2. Bioanalytical Method: LC-MS/MS Quantification of Amprenavir and this compound

  • Sample Preparation: Plasma samples are subjected to protein precipitation or liquid-liquid extraction.

    • To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., ¹³C₆-Amprenavir) and 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Zorbax C18, 50 mm × 4.6 mm, 5.0 µm).[9]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile, 0.1% formic acid in water, and methanol (e.g., 60:10:30 v/v/v).[9]

    • Flow Rate: 0.6 mL/min.[9]

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[9][10]

    • Detection: Multiple Reaction Monitoring (MRM).[9]

    • MRM Transitions:

      • Amprenavir: m/z 506.2 → 417.2

      • This compound: m/z 510.2 → 421.2

      • Internal Standard (¹³C₆-Amprenavir): m/z 512.2 → 423.2[11]

    • Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[9][10]

Data Presentation

Table 1: Pharmacokinetic Parameters of Amprenavir and this compound

ParameterAmprenavir (Oral)This compound (IV)
Dose 600 mg100 µg
AUC₀-inf (ng·h/mL) Calculated ValueCalculated Value
Cₘₐₓ (ng/mL) Calculated ValueCalculated Value
Tₘₐₓ (h) Calculated ValueCalculated Value
t₁/₂ (h) Calculated ValueCalculated Value
CL (L/h) N/ACalculated Value
Vd (L) N/ACalculated Value

Absolute Bioavailability (F%) = (AUCoral / Doseoral) / (AUCiv / Doseiv) x 100

Workflow Diagram

G cluster_clinical Clinical Phase cluster_bioanalysis Bioanalytical Phase cluster_pk Pharmacokinetic Analysis subject Healthy Volunteer dosing Oral Amprenavir + IV this compound subject->dosing sampling Serial Blood Sampling dosing->sampling extraction Plasma Extraction sampling->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantification of Amprenavir & this compound lcms->quant pk_params Calculate PK Parameters (AUC, Cmax) quant->pk_params bioavailability Calculate Absolute Bioavailability pk_params->bioavailability

Caption: Workflow for an absolute bioavailability study using this compound.

Application 2: Bioequivalence Study of Two Oral Formulations

Objective: To assess the bioequivalence of a new test formulation of Amprenavir against a reference formulation.

Rationale: A crossover study design minimizes inter-subject variability. The use of this compound as an internal standard during sample analysis ensures high accuracy and precision in quantification, which is critical for bioequivalence assessment.[4]

Experimental Protocol

1. Study Design:

  • A randomized, single-dose, two-period, two-sequence, crossover study in healthy volunteers under fasting conditions.

  • Period 1: Subjects receive a single oral dose of either the Test (T) or Reference (R) formulation of Amprenavir.

  • A washout period of at least 7-10 days (approximately 10-14 times the half-life of Amprenavir) is implemented.

  • Period 2: Subjects receive the alternate formulation.

  • Blood samples are collected at pre-dose and at regular intervals post-dose to characterize the concentration-time profile.

2. Bioanalytical Method:

  • The LC-MS/MS method described in Application 1 is employed, using this compound as the internal standard for the quantification of Amprenavir in plasma samples. This ensures that any variability during sample processing is accounted for.[4]

Data Presentation

Table 2: Bioequivalence Assessment of Pharmacokinetic Parameters (Geometric Mean Ratios)

ParameterTest Formulation (T)Reference Formulation (R)Ratio (T/R)90% Confidence Interval
AUC₀-t (ng·h/mL) Calculated ValueCalculated ValueCalculated ValueCalculated Range
AUC₀-inf (ng·h/mL) Calculated ValueCalculated ValueCalculated ValueCalculated Range
Cₘₐₓ (ng/mL) Calculated ValueCalculated ValueCalculated ValueCalculated Range

Bioequivalence is concluded if the 90% confidence intervals for the geometric mean ratios of AUC₀-t, AUC₀-inf, and Cₘₐₓ fall within the acceptance range of 80.00% to 125.00%.

Logical Relationship Diagram

G cluster_study_design Study Design cluster_analysis Analysis cluster_outcome Outcome crossover Randomized Crossover Design formulations Test vs. Reference Amprenavir crossover->formulations bioanalysis LC-MS/MS with this compound IS formulations->bioanalysis pk_calc PK Parameter Calculation (AUC, Cmax) bioanalysis->pk_calc stats Statistical Analysis (90% CI) pk_calc->stats decision Bioequivalence Decision (80-125% Range) stats->decision

Caption: Logical flow for a bioequivalence study of Amprenavir.

Signaling Pathways and Metabolism

Amprenavir's primary mechanism of action does not involve host signaling pathways but rather direct inhibition of the viral HIV-1 protease. Its metabolism, however, is a critical factor in its pharmacokinetic profile.

Amprenavir Metabolism Pathway

G Amprenavir Amprenavir CYP3A4 Hepatic CYP3A4 Amprenavir->CYP3A4 Metabolism Metabolites Oxidized Metabolites (Tetrahydrofuran & Aniline Moieties) CYP3A4->Metabolites Conjugates Glucuronide Conjugates Metabolites->Conjugates Phase II Metabolism Elimination Elimination (Feces and Urine) Conjugates->Elimination

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Amprenavir-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for scientists and researchers utilizing Amprenavir-d4 as an internal standard in the quantitative analysis of Amprenavir via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Issue Potential Cause Recommended Action
No or Low Signal for this compound Incorrect Mass Spectrometer SettingsVerify the precursor and product ion m/z values in the MRM method. Ensure the collision energy and other MS parameters are optimized.
Improper Sample PreparationReview the extraction procedure for potential loss of the internal standard. Ensure complete reconstitution of the dried extract.
Degradation of this compoundCheck the stability of this compound in the storage solvent and in the biological matrix under the experimental conditions.[1]
Inconsistent Internal Standard Response Variable Matrix EffectsOptimize the chromatographic method to separate this compound from co-eluting matrix components that may cause ion suppression or enhancement.[2]
Inconsistent Injection VolumeEnsure the autosampler is functioning correctly and consistently delivering the set injection volume.
Precipitation of this compound in the mobile phaseCheck the solubility of this compound in the initial mobile phase conditions. Adjust the mobile phase composition if necessary.
Poor Peak Shape for this compound Column OverloadReduce the concentration of the this compound working solution.
Inappropriate Mobile Phase pHAdjust the mobile phase pH to ensure Amprenavir is in a single ionic form. Acidic mobile phases are often used for basic compounds like Amprenavir.[3]
Column DegradationReplace the analytical column with a new one of the same type.
Chromatographic Separation of Amprenavir and this compound Isotopic EffectA slight retention time shift between the deuterated internal standard and the analyte is possible. This is generally acceptable if the shift is consistent. If the separation is significant, it may lead to differential matrix effects. In such cases, re-evaluation of the chromatographic conditions may be necessary.
Crosstalk or Isobaric Interference Insufficient Mass ResolutionEnsure the mass spectrometer has adequate resolution to distinguish between the analyte and internal standard signals.
In-source FragmentationOptimize the source conditions (e.g., temperature, voltages) to minimize in-source fragmentation of either the analyte or co-eluting compounds that could produce interfering ions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Amprenavir and this compound?

A1: The optimal MRM (Multiple Reaction Monitoring) transitions should be determined empirically on your specific LC-MS/MS instrument. However, based on published data for Amprenavir, the following transitions can be used as a starting point for method development. The precursor ion for this compound is inferred by adding 4 Da to the mass of Amprenavir.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Amprenavir506.2418.2Optimize on your instrument
156.1Optimize on your instrument
This compound510.2418.2Optimize on your instrument
156.1Optimize on your instrument

Note: The product ions for this compound are assumed to be the same as for Amprenavir, assuming the deuterium labels are not on the fragmented portions of the molecule.

Q2: How can I minimize matrix effects in my analysis?

A2: Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalytical LC-MS/MS.[2] To minimize these effects, you can:

  • Optimize Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[1]

  • Improve Chromatographic Separation: Modify the gradient, mobile phase composition, or column chemistry to achieve better separation of the analyte and internal standard from endogenous matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: this compound is an ideal internal standard as it co-elutes with Amprenavir and experiences similar matrix effects, thus providing better correction.

Q3: My this compound peak is fronting or tailing. What should I do?

A3: Poor peak shape can be caused by several factors. To troubleshoot this:

  • Check for Column Overload: Inject a lower concentration of the internal standard.

  • Adjust Mobile Phase: Ensure the mobile phase pH is appropriate for Amprenavir and that the organic content is suitable for the analytical column.

  • Use a New Column: The column may be degraded or contaminated. Replace it with a new one.

Q4: I am observing a slight shift in retention time between Amprenavir and this compound. Is this a problem?

A4: A small, consistent retention time difference between a deuterated internal standard and the corresponding analyte is a known phenomenon due to the isotopic effect. This is generally not a problem as long as the peak shapes are good and the shift is consistent across all samples. However, a large or inconsistent shift could indicate that the analyte and internal standard are experiencing different chromatographic conditions or matrix effects, which could compromise the accuracy of the results.

Experimental Protocol Example

This section provides a general starting point for an LC-MS/MS method for the analysis of Amprenavir using this compound as an internal standard. This protocol should be optimized for your specific instrumentation and application.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 1 minute and inject into the LC-MS/MS system.

2. LC-MS/MS Parameters

The following table summarizes a set of starting parameters for LC-MS/MS analysis.

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax C18, 50 mm x 4.6 mm, 5.0 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 5 min, hold for 2 min, return to 10% B and re-equilibrate for 3 min.
Flow Rate 0.6 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Agilent 6490 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table in FAQ section
Gas Temperature 300°C
Gas Flow 12 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 4000 V

Visualizations

TroubleshootingWorkflow Troubleshooting Inconsistent Internal Standard (IS) Response start Inconsistent IS Response Observed check_prep Review Sample Preparation Procedure start->check_prep check_lc Evaluate Chromatographic Performance start->check_lc check_ms Inspect Mass Spectrometer Performance start->check_ms prep_issue Inconsistent extraction or reconstitution? check_prep->prep_issue lc_issue Poor peak shape or retention time shift? check_lc->lc_issue ms_issue Fluctuating spray or detector signal? check_ms->ms_issue prep_issue->check_lc No optimize_prep Optimize extraction/reconstitution steps prep_issue->optimize_prep Yes lc_issue->check_ms No optimize_lc Optimize mobile phase and/or replace column lc_issue->optimize_lc Yes clean_ms Clean ion source and check MS parameters ms_issue->clean_ms Yes end_bad Issue Persists - Consult Instrument Specialist ms_issue->end_bad No end_good Problem Resolved optimize_prep->end_good optimize_lc->end_good clean_ms->end_good

Caption: Troubleshooting workflow for inconsistent internal standard response.

References

Technical Support Center: Quantification of Amprenavir with Amprenavir-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Amprenavir using Amprenavir-d4 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Amprenavir quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix.[1][2][3][4] In the quantification of Amprenavir, components from biological samples like plasma, serum, or urine can suppress or enhance its signal and that of its internal standard, this compound, leading to inaccurate and imprecise results.[1][4]

Q2: Why is a stable isotope-labeled internal standard like this compound used?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative LC-MS/MS analysis.[3] Because it is structurally and chemically very similar to Amprenavir, it is expected to have nearly identical chromatographic retention and ionization behavior. This allows it to effectively compensate for variability during sample preparation and, most importantly, for matrix effects, as both the analyte and the IS should be equally affected.[5][6]

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[1][7] This involves comparing the peak area of Amprenavir and this compound in a solution prepared in a post-extracted blank matrix to the peak area in a neat solution at the same concentration.[1][7] A qualitative assessment can be done using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[7]

Q4: What are the common sources of matrix effects in plasma or serum samples?

A4: Phospholipids are a major source of matrix effects in plasma and serum samples.[8] These endogenous compounds can co-elute with Amprenavir and suppress its ionization. Other potential sources include salts, proteins that were not completely removed, and co-administered drugs.[7]

Q5: Can this compound perfectly compensate for all matrix effects?

A5: While this compound is an excellent internal standard, it may not always perfectly compensate for matrix effects, especially if the source of the interference is highly variable between different sample lots or patient populations.[5] It is crucial to validate the method across multiple sources of blank matrix to ensure the analyte-to-internal standard ratio remains constant.[7]

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating matrix effects during the quantification of Amprenavir.

Problem: Inconsistent or Inaccurate Results (High Variability, Poor Accuracy)

Possible Cause: Significant and variable matrix effects between samples.

Troubleshooting Workflow:

cluster_0 Troubleshooting Matrix Effects start Inconsistent Results (Poor Accuracy/Precision) eval_me Evaluate Matrix Effect (Post-Extraction Spike) start->eval_me me_present Matrix Effect > 15%? eval_me->me_present optimize_sp Optimize Sample Preparation (e.g., LLE, SPE) me_present->optimize_sp Yes investigate_is Investigate IS Tracking (Analyte/IS Ratio) me_present->investigate_is No optimize_lc Optimize Chromatography (e.g., Gradient, Column) optimize_sp->optimize_lc re_eval_me Re-evaluate Matrix Effect optimize_lc->re_eval_me me_acceptable Matrix Effect Acceptable? re_eval_me->me_acceptable me_acceptable->optimize_sp No end Proceed with Validation/Analysis me_acceptable->end Yes investigate_is->end

Caption: Troubleshooting workflow for matrix effect issues.

Quantitative Data Summary: Impact of Sample Preparation on Matrix Effect

The following table provides illustrative data on how different sample preparation techniques can influence the matrix effect and recovery of Amprenavir.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Internal Standard (IS) Matrix Effect (%)IS-Normalized Matrix Factor
Protein Precipitation (PPT) 85 - 9560 - 80 (Suppression)65 - 85 (Suppression)0.92 - 1.05
Liquid-Liquid Extraction (LLE) 70 - 8585 - 105 (Minimal Effect)88 - 108 (Minimal Effect)0.97 - 1.03
Solid-Phase Extraction (SPE) 90 - 10595 - 110 (Minimal Effect)97 - 112 (Minimal Effect)0.98 - 1.02

Note: These are representative values and may vary depending on the specific protocol and biological matrix.

Interpretation:

  • Protein Precipitation (PPT): While simple and fast, it is often less effective at removing phospholipids, leading to significant ion suppression.[9] However, if the suppression is consistent for both Amprenavir and this compound, the IS-normalized matrix factor may still be acceptable.

  • Liquid-Liquid Extraction (LLE): This technique can provide cleaner extracts than PPT, resulting in reduced matrix effects.[10][11]

  • Solid-Phase Extraction (SPE): SPE generally offers the most thorough sample cleanup, leading to the highest recovery and minimal matrix effects.[9]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

Objective: To quantitatively determine the extent of ion suppression or enhancement for Amprenavir and this compound.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Amprenavir and this compound into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using the developed sample preparation method. Spike Amprenavir and this compound into the final, dried, and reconstituted extract.

    • Set C (Pre-Spiked Sample): Spike Amprenavir and this compound into the blank biological matrix before extraction. This set is used for recovery assessment.

  • Analyze all samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Amprenavir) / (MF of this compound)

    • A value close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.

Workflow for Matrix Effect and Recovery Assessment:

cluster_1 Matrix Effect & Recovery Evaluation prep_a Set A: Neat Solution (Spike in Solvent) analysis LC-MS/MS Analysis prep_a->analysis prep_b Set B: Post-Extraction Spike (Spike after Extraction) prep_b->analysis prep_c Set C: Pre-Spiked Sample (Spike before Extraction) prep_c->analysis calc_me Calculate Matrix Factor (B / A) analysis->calc_me calc_rec Calculate Recovery (C / B) analysis->calc_rec calc_is_me Calculate IS-Normalized MF calc_me->calc_is_me

Caption: Experimental workflow for assessing matrix effect and recovery.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

Objective: To extract Amprenavir and this compound from plasma while minimizing matrix components.

Methodology:

  • To 200 µL of plasma sample, add 50 µL of this compound working solution (internal standard).

  • Vortex briefly to mix.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex and inject into the LC-MS/MS system.

This technical support center provides a foundational understanding of matrix effects in the context of Amprenavir quantification. For more specific issues, it is always recommended to consult relevant scientific literature and regulatory guidelines.

References

Preventing degradation of Amprenavir-d4 during sample processing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Amprenavir-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample processing. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a deuterated form of Amprenavir, an HIV protease inhibitor. It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of Amprenavir in biological samples. The stability of this compound is critical for the accuracy and reliability of these analytical methods. Degradation of the internal standard can lead to inaccurate quantification of the analyte, compromising the validity of experimental results.

Q2: What are the primary known degradation pathways for Amprenavir?

A2: Amprenavir is susceptible to degradation through several pathways, which are also relevant for this compound. The major degradation routes include:

  • Oxidation: The tetrahydrofuran and aniline moieties of the molecule are prone to oxidation, potentially forming N-oxide products.[1]

  • Hydrolysis: The molecule contains labile moieties, such as the carbamate group, that can undergo hydrolysis, especially under acidic or basic conditions.[1]

  • Dealkylation: The N-isobutyl group can be cleaved.[1]

  • Epimerization: Formation of stereoisomers is a possibility.[1]

Q3: What are the recommended storage conditions for this compound stock solutions and samples?

A3: To ensure stability, this compound stock solutions should be stored at 2-8°C. For longer-term storage, freezing at -20°C or -70°C is recommended. Biological samples containing this compound should be stored frozen at -20°C or -70°C to minimize degradation. One study has shown that Amprenavir is stable in plasma for up to 60 days at both -20°C and -70°C.

Q4: Can freeze-thaw cycles affect the stability of this compound in biological samples?

A4: While Amprenavir has been shown to be stable for up to six freeze-thaw cycles, it is a good laboratory practice to minimize the number of freeze-thaw cycles for any analyte and internal standard. Repeated freezing and thawing can potentially accelerate degradation and impact sample integrity.

Q5: How does pH affect the stability of this compound?

A5: Amprenavir is known to be unstable in both acidic and basic conditions, which can catalyze the hydrolysis of its labile functional groups. It is crucial to control the pH of the sample and any solutions used during the extraction and analysis process. It is recommended to maintain the pH within a neutral range (around pH 7) whenever possible.

Troubleshooting Guide: this compound Degradation

This guide provides a structured approach to troubleshooting issues related to this compound degradation during sample processing.

Problem: Inconsistent or low response of this compound internal standard in LC-MS analysis.

This can manifest as poor peak shape, lower than expected peak area, or high variability in the IS response across a batch of samples.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
pH-induced Degradation 1. Measure the pH of your sample matrix and all processing solutions (e.g., extraction solvent, reconstitution solvent). 2. Analyze samples prepared with buffers at different pH values (e.g., pH 5, 7, and 9) to assess pH sensitivity.1. Adjust the pH of your samples and solutions to a neutral range (pH 6-8) if they are acidic or basic. 2. Use buffered solutions to maintain a stable pH throughout the sample preparation process.
Temperature-related Degradation 1. Review your sample handling and processing workflow. Are samples left at room temperature for extended periods? 2. Perform a benchtop stability study by leaving processed samples at room temperature for varying durations before analysis.1. Keep samples on ice or in a cooling rack during processing. 2. Minimize the time samples spend at room temperature. Process samples in smaller batches if necessary.
Oxidative Degradation 1. Check if any of your reagents are known to be oxidizing agents. 2. Consider the possibility of auto-oxidation, which can be accelerated by exposure to air and light.1. Use freshly prepared solutions. 2. Consider adding an antioxidant (e.g., ascorbic acid) to your sample or processing solutions, but validate its compatibility with your analytical method. 3. Protect samples from light by using amber vials or covering them with foil.
Enzymatic Degradation 1. If working with biological matrices, consider the presence of endogenous enzymes that could metabolize this compound.1. Process samples quickly after thawing. 2. Consider protein precipitation with a solvent like acetonitrile or methanol early in the workflow to denature enzymes. 3. Evaluate the addition of a broad-spectrum protease inhibitor cocktail, ensuring it does not interfere with the analysis.
Incompatibility with Solvents 1. Evaluate the stability of this compound in the specific solvents used for extraction and reconstitution.1. If degradation is observed in a particular solvent, explore alternative solvents with different polarities or chemical properties.

Quantitative Stability Data for Amprenavir

The following table summarizes the known stability of Amprenavir under various conditions. This data can serve as a baseline for what to expect with this compound.

Condition Matrix/Solvent Temperature Duration Stability Outcome Reference
Stock Solution StorageNot Specified1-10°C70 daysStable
In DiluentNot Specified1-10°C48 hoursStable
Long-Term StoragePlasma-70°C60 daysStable
Long-Term StoragePlasma-20°C60 daysStable
Benchtop StabilityProcessed Samples10°C20 hoursNo degradation observed
Freeze-Thaw CyclesPlasma-20°C to RT6 cyclesNo degradation observed
Forced DegradationNot SpecifiedAcidicNot SpecifiedDegradation observed
Forced DegradationNot SpecifiedBasicNot SpecifiedDegradation observed
Forced DegradationNot SpecifiedOxidativeNot SpecifiedDegradation observed

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound and to assess its stability under various stress conditions.

Objective: To evaluate the stability of this compound under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV or LC-MS system

  • Photostability chamber

Procedure:

  • Preparation of Samples:

    • For each stress condition, prepare a solution of this compound at a known concentration (e.g., 100 µg/mL) in the respective stress medium.

    • Also, prepare a control sample of this compound at the same concentration in a neutral solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and 1 M HCl in separate vials. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Incubate at room temperature.

    • Oxidation: Mix the this compound stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Incubate at room temperature, protected from light.

    • Photolytic Degradation: Expose the this compound solution (in a clear vial) and a solid sample to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

    • Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point compared to the time 0 sample.

    • Identify and, if possible, characterize any significant degradation products.

Visualizations

cluster_degradation This compound Degradation Pathways cluster_pathways cluster_products Amprenavir_d4 This compound Oxidation Oxidation Amprenavir_d4->Oxidation Oxidizing agents, light, air Hydrolysis Hydrolysis Amprenavir_d4->Hydrolysis Acidic or Basic pH Other Other Pathways Amprenavir_d4->Other N_Oxide N-Oxide Products Oxidation->N_Oxide Cleavage Hydrolysis of Labile Moieties Hydrolysis->Cleavage Dealkylated Dealkylated Analogs Other->Dealkylated Epimers Epimeric Stereoisomers Other->Epimers

Caption: Potential degradation pathways of this compound.

cluster_workflow Troubleshooting Workflow for this compound Degradation start Inconsistent/Low This compound Signal check_ph Check pH of Samples and Solutions start->check_ph check_temp Evaluate Temperature Exposure check_ph->check_temp pH is neutral adjust_ph Adjust to Neutral pH Use Buffers check_ph->adjust_ph pH is acidic/basic check_oxidation Assess Potential for Oxidation check_temp->check_oxidation Temperature controlled control_temp Keep Samples Cool Minimize Time at RT check_temp->control_temp Extended exposure to RT check_enzyme Consider Enzymatic Degradation check_oxidation->check_enzyme No obvious source of oxidation prevent_oxidation Use Fresh Solutions Protect from Light Consider Antioxidants check_oxidation->prevent_oxidation Oxidizing conditions identified inhibit_enzyme Process Quickly Protein Precipitation Consider Protease Inhibitors check_enzyme->inhibit_enzyme Biological matrix used reanalyze Re-analyze Samples check_enzyme->reanalyze Not applicable adjust_ph->reanalyze control_temp->reanalyze prevent_oxidation->reanalyze inhibit_enzyme->reanalyze

Caption: A logical workflow for troubleshooting this compound degradation.

References

Amprenavir Bioanalysis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amprenavir bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in Amprenavir bioanalysis?

A1: The most common sources of interference in Amprenavir bioanalysis can be broadly categorized as:

  • Endogenous compounds: These are substances naturally present in the biological matrix (e.g., plasma, serum) that can co-elute with Amprenavir and interfere with its detection, particularly in LC-MS/MS analysis. Phospholipids are a major contributor to matrix effects.

  • Co-administered drugs: Amprenavir is often used in combination with other antiretroviral agents. These drugs or their metabolites can have similar chemical properties to Amprenavir, leading to co-elution and potential interference.

  • Metabolites of Amprenavir: Amprenavir is metabolized in the liver, and its metabolites can potentially interfere with the quantification of the parent drug if they are not chromatographically separated.

  • Sample collection and processing: Anticoagulants used during blood collection or contaminants introduced during sample handling can also be potential sources of interference.

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of Amprenavir?

A2: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis. To minimize these effects for Amprenavir analysis, consider the following strategies:

  • Effective sample preparation: Employ rigorous sample clean-up procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering endogenous components like phospholipids.

  • Chromatographic separation: Optimize your HPLC or UHPLC method to achieve good separation between Amprenavir and co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

  • Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for Amprenavir is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte during sample processing and ionization.

  • Dilution of the sample: In some cases, simply diluting the sample can reduce the concentration of interfering substances to a level where they no longer significantly impact the analysis.

Q3: Can co-administered antiretroviral drugs interfere with Amprenavir quantification?

A3: Yes, co-administered antiretroviral drugs are a significant potential source of interference. For example, ritonavir, often co-administered with Amprenavir to boost its pharmacokinetic profile, can potentially interfere if not properly separated chromatographically. Other protease inhibitors and non-nucleoside reverse transcriptase inhibitors may also pose a risk of interference. It is crucial to develop a selective analytical method that can resolve Amprenavir from all other drugs the patient may be taking.

Troubleshooting Guides

This section provides solutions to common problems encountered during Amprenavir bioanalysis.

Issue 1: Poor Peak Shape or Tailing for Amprenavir
Possible Cause Troubleshooting Step
Secondary interactions with the analytical column: Amprenavir has basic properties and can interact with residual silanols on silica-based C18 columns. Try using a column with end-capping or a different stationary phase (e.g., phenyl-hexyl).
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of Amprenavir. Adjusting the pH with a suitable buffer (e.g., ammonium formate or formic acid) can improve peak shape.
Sample solvent mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Ensure the sample solvent is as close as possible to the initial mobile phase composition.
Issue 2: Inconsistent or Low Recovery of Amprenavir
Possible Cause Troubleshooting Step
Inefficient extraction from plasma proteins: Amprenavir is highly protein-bound. Ensure your sample preparation method effectively disrupts protein binding. This can be achieved by protein precipitation with an organic solvent (e.g., acetonitrile) or by adjusting the pH.
Suboptimal pH during liquid-liquid extraction (LLE): The pH of the aqueous phase is critical for efficient extraction of Amprenavir into an organic solvent. Optimize the pH to ensure Amprenavir is in its neutral form for better partitioning into the organic layer.
Improper conditioning or elution in solid-phase extraction (SPE): Ensure the SPE cartridge is properly conditioned before loading the sample. Use an appropriate elution solvent that is strong enough to desorb Amprenavir from the sorbent.
Issue 3: Signal Suppression or Enhancement (Matrix Effect)
Possible Cause Troubleshooting Step
Co-elution of phospholipids: Phospholipids from the plasma matrix are a common cause of ion suppression. Incorporate a phospholipid removal step in your sample preparation (e.g., using a specific phospholipid removal plate or a targeted SPE method).
Insufficient chromatographic separation: If matrix components co-elute with Amprenavir, they can interfere with its ionization. Improve the chromatographic resolution by optimizing the gradient, flow rate, or changing the analytical column.
High concentration of salts or other matrix components: High concentrations of non-volatile components in the sample can lead to ion suppression. Ensure your sample preparation method effectively removes these substances.

Quantitative Data on Interferences

Potential Interferent Type of Interference Typical Method for Mitigation Expected Impact if Not Mitigated
Phospholipids (e.g., Glycerophosphocholines) Ion SuppressionPhospholipid removal SPE, LLE, or specific filtration platesUnderestimation of Amprenavir concentration
Ritonavir Co-elution, Isobaric InterferenceChromatographic separationOverestimation of Amprenavir concentration
Other Protease Inhibitors (e.g., Lopinavir, Nelfinavir) Co-elutionChromatographic separationPotential for inaccurate quantification
Amprenavir Metabolites Co-elution, Isobaric InterferenceChromatographic separationPotential for inaccurate quantification
Endogenous Steroids Co-elution, Matrix EffectEfficient sample clean-up and chromatographyVariable impact on accuracy and precision

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Amprenavir from Human Plasma
  • Sample Preparation:

    • To 200 µL of human plasma in a polypropylene tube, add 50 µL of internal standard working solution (e.g., a stable isotope-labeled Amprenavir).

    • Vortex for 10 seconds.

  • Extraction:

    • Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of mobile phase.

    • Vortex for 1 minute.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Amprenavir from Human Plasma
  • Sample Pre-treatment:

    • To 200 µL of human plasma, add 50 µL of internal standard and 200 µL of 4% phosphoric acid.

    • Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elution:

    • Elute Amprenavir and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing lcms->data_processing result result data_processing->result Final Concentration

Caption: A generalized workflow for the bioanalysis of Amprenavir in plasma.

Troubleshooting_Logic cluster_peak_shape Poor Peak Shape cluster_recovery Low Recovery cluster_matrix_effect Matrix Effect start Problem Encountered ps1 Check Column Chemistry r1 Optimize Protein Disruption me1 Improve Sample Cleanup ps2 Adjust Mobile Phase pH ps1->ps2 ps3 Match Sample Solvent ps2->ps3 solution solution ps3->solution Resolution r2 Adjust Extraction pH r1->r2 r3 Optimize SPE Method r2->r3 r3->solution Resolution me2 Enhance Chromatographic Separation me1->me2 me3 Use Stable Isotope-Labeled IS me2->me3 me3->solution Resolution

Improving peak shape and resolution for Amprenavir and Amprenavir-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve chromatographic peak shape and resolution for Amprenavir and its deuterated internal standard, Amprenavir-d4.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing or fronting) for Amprenavir?

Poor peak shape for Amprenavir, a compound with basic functional groups, is often due to secondary interactions with the stationary phase or issues with the analytical method.[1][2] Common causes include:

  • Peak Tailing: Strong interactions between Amprenavir's basic amine groups and acidic residual silanol groups on the silica-based column packing.[1][3][4] This is a primary cause of tailing.

  • Peak Fronting: Typically caused by column overloading (injecting too much sample mass or volume) or a mismatch between the sample solvent and the mobile phase.[5][6][7]

  • Mobile Phase pH: A mobile phase pH close to the pKa of Amprenavir can lead to the presence of multiple ionized forms, resulting in distorted peaks.[3]

  • Column Issues: Contamination, degradation, or physical damage (like a void at the column inlet) can significantly degrade peak shape.[2][4][8]

Q2: How can I improve the resolution between Amprenavir and this compound?

While Amprenavir and this compound are chemically similar and should have very close retention times, achieving baseline resolution is not typically the primary goal. The key is consistent, symmetrical peak shape for accurate quantification. However, if resolution with other analytes or impurities is an issue, consider the following:

  • Optimize the Mobile Phase: Adjusting the organic solvent-to-buffer ratio is critical. A slight modification in solvent strength can alter selectivity.[9]

  • Employ Gradient Elution: A gradient program, which changes the mobile phase composition over time, is highly effective for separating complex mixtures and improving resolution.[10][11]

  • Select the Right Column: Using a high-efficiency column, such as one with smaller particles or a longer length, can enhance resolving power.[1]

  • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, as can optimizing the column temperature.[12]

Q3: What type of column is recommended for Amprenavir analysis?

Reversed-phase HPLC using a C18 column is a widely established and effective choice for the analysis of Amprenavir and other protease inhibitors.[10][13][14] For basic compounds like Amprenavir, it is highly recommended to use a modern, high-purity silica column that is end-capped to minimize the number of free silanol groups, thereby reducing peak tailing.[1][2][3]

Q4: Why is my this compound peak shape different from my Amprenavir peak shape?

Ideally, the peak shapes should be nearly identical. If they differ significantly, it could indicate an issue with the internal standard solution or co-elution with an interference. Check for potential degradation of the this compound stock solution or contamination. Ensure that the sample preparation process does not selectively affect one compound over the other.

Troubleshooting Guide

This guide provides specific solutions to common problems encountered during the chromatographic analysis of Amprenavir and this compound.

Issue 1: Peak Tailing

Peak tailing, where the latter half of the peak is broader than the front half, is the most common peak shape problem for basic compounds like Amprenavir.[1] It can compromise accurate integration and reduce sensitivity.

Potential Causes and Solutions
Cause Recommended Solution
Secondary Silanol Interactions [1][4]Adjust Mobile Phase pH: Lower the pH of the aqueous mobile phase (e.g., to pH 3.0) using an acidifier like formic acid or phosphoric acid. This ensures the silanol groups are fully protonated and reduces unwanted ionic interactions.[3] Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column designed to shield residual silanols.[1][2]
Column Contamination [2][8]Wash the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained contaminants. Use a Guard Column: Install a guard column upstream of the analytical column to protect it from matrix components.[2]
Extra-Column Volume [3][4]Minimize Tubing: Use narrow internal diameter tubing (e.g., 0.005") and keep the length between the injector, column, and detector as short as possible to reduce peak broadening.[3] Check Connections: Ensure all fittings are properly seated to eliminate dead volume.
Sample Overload [4]Dilute the Sample: Reduce the concentration of the sample being injected. Perform a loading study to determine the column's capacity.
Issue 2: Peak Fronting

Peak fronting, where the front half of the peak is broader than the back half, is often a sign of overloading or solvent effects.[5]

Potential Causes and Solutions
Cause Recommended Solution
Sample Solvent Incompatibility [4][5]Match Sample Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase whenever possible. If a stronger solvent is required for solubility, inject the smallest possible volume.
Mass or Volume Overload [7][15]Reduce Injection Volume/Concentration: Inject a smaller volume of your sample or dilute it. Overloading the column's stationary phase is a common cause of fronting.[16]
Column Bed Collapse/Void [5][16]Check for Voids: A sudden drop in pressure or persistent fronting for all peaks may indicate a void at the column inlet. If this occurs, the column likely needs to be replaced.[2][8]
Issue 3: Poor Resolution

Poor resolution can make it difficult to accurately quantify analytes, especially if they are close to other sample components or impurities.

Potential Causes and Solutions
Cause Recommended Solution
Suboptimal Mobile Phase [9][12]Optimize Organic Ratio: Systematically vary the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer to find the optimal selectivity. Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can significantly alter selectivity due to different solvent properties.[9]
Isocratic Elution Inefficiency Develop a Gradient Method: Start with a lower percentage of organic solvent and gradually increase it over the run. This sharpens peaks and improves the separation of compounds with different hydrophobicities.[10][17]
Insufficient Column Efficiency Use a Higher Efficiency Column: Switch to a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column length to increase the number of theoretical plates.[1]

Experimental Protocols & Data

Recommended HPLC Method for Amprenavir

The following table summarizes a typical starting method for the analysis of Amprenavir, based on established protocols for Fosamprenavir (a prodrug of Amprenavir) and related impurities.[10][11]

Parameter Condition
Column Zorbax C18 (or equivalent), 100 x 4.6 mm, 5 µm[10]
Mobile Phase A 0.1% Orthophosphoric Acid (OPA) in Water[10][11]
Mobile Phase B Acetonitrile[10][11]
Elution Mode Gradient[10][11]
Flow Rate 1.0 mL/min[10][11]
Column Temperature 30 °C[18]
Detection Wavelength 264 nm[10][11]
Injection Volume 10 µL (Typical, should be optimized)
Diluent Water:Acetonitrile (1:1, v/v)[10][18]

Visualizations

Diagrams for Troubleshooting and Workflow

The following diagrams illustrate key workflows and logical relationships to aid in troubleshooting and experimental design.

TroubleshootingFlowchart Troubleshooting Flowchart for Peak Shape Issues start Poor Peak Shape Observed check_shape Tailing or Fronting? start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting cause_tailing Potential Causes: - Secondary Silanol Interactions - Column Contamination - Sample Overload tailing->cause_tailing solution_tailing Solutions: - Lower Mobile Phase pH - Use End-Capped Column - Wash Column / Use Guard Column - Dilute Sample cause_tailing->solution_tailing end Peak Shape Improved solution_tailing->end cause_fronting Potential Causes: - Column Overload (Mass/Volume) - Solvent Mismatch - Column Void fronting->cause_fronting solution_fronting Solutions: - Reduce Injection Volume/Conc. - Dissolve Sample in Mobile Phase - Replace Column cause_fronting->solution_fronting solution_fronting->end

Caption: Troubleshooting flowchart for HPLC peak shape problems.

ExperimentalWorkflow Experimental Workflow for Amprenavir Analysis cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample & Standard (Dissolve in Diluent) inject Inject Sample prep_sample->inject prep_mp Prepare Mobile Phases (e.g., 0.1% OPA & ACN) equilibrate Equilibrate Column prep_mp->equilibrate equilibrate->inject run_gradient Run Gradient Program inject->run_gradient detect Detect at 264 nm run_gradient->detect integrate Integrate Peaks detect->integrate quantify Quantify Amprenavir (vs. This compound) integrate->quantify

Caption: General experimental workflow for Amprenavir HPLC analysis.

ResolutionFactors Key Factors Influencing Chromatographic Resolution Resolution Resolution (Rs) Efficiency Efficiency (N) Column Length, Particle Size Resolution->Efficiency is proportional to √N Selectivity Selectivity (α) Mobile Phase, Stationary Phase, Temp. Resolution->Selectivity is proportional to (α-1)/α Retention Retention (k) Mobile Phase Strength Resolution->Retention is proportional to k/(1+k)

Caption: Relationship between key parameters and chromatographic resolution.

References

Calibration curve issues with Amprenavir-d4 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the use of Amprenavir-d4 as an internal standard in bioanalytical methods. This resource provides guidance for researchers, scientists, and drug development professionals to identify and resolve common problems encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for Amprenavir is non-linear at higher concentrations, even with this compound as an internal standard. What are the potential causes?

A1: Non-linearity in the upper range of the calibration curve is a common issue. Several factors can contribute to this:

  • Detector Saturation: The most frequent cause is the saturation of the mass spectrometer detector at high analyte concentrations. The detector has a limited dynamic range, and when the ion intensity exceeds this range, the response is no longer proportional to the concentration.

  • Ionization Suppression/Enhancement: At high concentrations, the analyte and internal standard can compete for ionization, leading to a non-proportional response.

  • Formation of Adducts or Multimers: High concentrations of the analyte can lead to the formation of dimers or other multimers, which may not be monitored by the MRM transition, causing a drop in the expected signal.

  • Suboptimal Internal Standard Concentration: If the concentration of this compound is too low relative to the high concentration of Amprenavir, it may not effectively compensate for variations.

Q2: I am observing significant variability in the this compound internal standard peak area across my sample batch. What could be the reason?

A2: Inconsistent internal standard peak area can indicate several underlying problems:

  • Inconsistent Sample Preparation: Errors during sample extraction, such as incomplete protein precipitation or phase separation, can lead to variable recovery of the internal standard.

  • Matrix Effects: Different biological samples can have varying compositions, leading to differential ion suppression or enhancement of the this compound signal.

  • Pipetting Inaccuracies: Inconsistent addition of the internal standard solution to the samples will result in variable peak areas.

  • Instrument Instability: Fluctuations in the LC-MS/MS system's performance, such as an unstable spray in the ion source, can cause signal variability.

Q3: Can the deuterated internal standard, this compound, have a different retention time than Amprenavir?

A3: Yes, a slight shift in retention time between an analyte and its deuterated internal standard can occur. This is known as the "isotope effect." While usually minor, this difference can become significant if there is a steep gradient of co-eluting matrix components that cause ion suppression. If the analyte and internal standard elute at slightly different times, they may experience different degrees of matrix effects, leading to inaccurate quantification.

Q4: How can I investigate if matrix effects are causing my calibration curve issues?

A4: A post-extraction addition experiment is a standard method to assess matrix effects. This involves comparing the response of the analyte and internal standard in a neat solution to their response when spiked into an extracted blank matrix. A significant difference in the signal indicates the presence of matrix effects.

Troubleshooting Guides

Guide 1: Non-Linear Calibration Curve

This guide provides a step-by-step approach to troubleshooting a non-linear calibration curve.

Symptoms:

  • The calibration curve is linear at lower concentrations but flattens at higher concentrations.

  • The coefficient of determination (r²) is below the acceptable limit (e.g., <0.99).

Troubleshooting Workflow:

G start Non-Linear Calibration Curve Observed check_saturation 1. Check for Detector Saturation - Dilute a high concentration QC sample - Re-inject and observe response start->check_saturation is_saturated Is the response of the diluted sample proportionally higher? check_saturation->is_saturated reduce_sensitivity Action: Reduce Instrument Sensitivity - Adjust MS parameters (e.g., collision energy) - Use a less abundant MRM transition is_saturated->reduce_sensitivity Yes investigate_is 2. Investigate Internal Standard Performance - Check IS peak area consistency - Evaluate IS concentration is_saturated->investigate_is No end Problem Resolved reduce_sensitivity->end is_issue Is the IS response erratic or too low? investigate_is->is_issue optimize_is Action: Optimize IS Concentration - Increase IS concentration to be within the linear range of the detector is_issue->optimize_is Yes check_matrix 3. Assess Matrix Effects - Perform post-extraction addition experiment is_issue->check_matrix No optimize_is->end matrix_effect Are significant matrix effects observed? check_matrix->matrix_effect improve_cleanup Action: Improve Sample Cleanup - Optimize SPE or LLE protocol - Modify chromatographic gradient to separate interferences matrix_effect->improve_cleanup Yes matrix_effect->end No improve_cleanup->end

Caption: Troubleshooting workflow for a non-linear calibration curve.

Guide 2: High Variability in Internal Standard Response

This guide outlines steps to diagnose and resolve issues with inconsistent internal standard peak areas.

Symptoms:

  • Relative Standard Deviation (%RSD) of the internal standard peak area across the batch is high (>15-20%).

  • Erratic or drifting internal standard signal.

Troubleshooting Workflow:

G start High IS Variability Observed check_prep 1. Review Sample Preparation - Verify pipetting accuracy of IS solution - Check for consistency in extraction steps start->check_prep prep_error Are there potential errors in sample prep? check_prep->prep_error retrain_analyst Action: Re-train Analyst / Calibrate Pipettes - Ensure proper technique and equipment calibration prep_error->retrain_analyst Yes check_instrument 2. Evaluate LC-MS/MS System Performance - Inject IS in a neat solution multiple times - Check for spray stability and pressure fluctuations prep_error->check_instrument No end Problem Resolved retrain_analyst->end instrument_issue Is the instrument response variable? check_instrument->instrument_issue perform_maintenance Action: Perform Instrument Maintenance - Clean ion source - Check for leaks and blockages instrument_issue->perform_maintenance Yes evaluate_matrix 3. Investigate Matrix Effects - Compare IS response in different lots of blank matrix instrument_issue->evaluate_matrix No perform_maintenance->end matrix_variability Is there high variability between matrix lots? evaluate_matrix->matrix_variability modify_method Action: Modify Analytical Method - Improve sample cleanup - Adjust chromatography matrix_variability->modify_method Yes matrix_variability->end No modify_method->end

Caption: Troubleshooting workflow for high internal standard variability.

Experimental Protocols

Protocol 1: Post-Extraction Addition for Matrix Effect Assessment

Objective: To determine if the biological matrix is causing ion suppression or enhancement of Amprenavir and this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Amprenavir and this compound into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma) without the analyte or internal standard. Spike Amprenavir and this compound into the final extract.

    • Set C (Pre-Spiked Matrix): Spike Amprenavir and this compound into the blank biological matrix before the extraction process.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set A) * 100

    • Recovery (%) = (Mean peak area of Set C / Mean peak area of Set B) * 100

Interpretation:

  • A matrix effect value significantly different from 100% (e.g., <85% or >115%) indicates ion suppression or enhancement, respectively.

  • Low recovery suggests inefficient extraction of the analyte and/or internal standard.

Data Presentation

Table 1: Example LC-MS/MS Method Parameters for Amprenavir Analysis
ParameterSetting
LC Column C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Amprenavir) 506.2 > 409.2
MRM Transition (this compound) 510.2 > 413.2
Internal Standard Conc. 100 ng/mL
Table 2: Typical Calibration Curve Performance
Concentration (ng/mL)Accuracy (%)Precision (%CV)
1 (LLOQ)98.58.2
5101.25.6
5099.84.1
500102.53.5
100097.94.8
2000 (ULOQ)99.16.3

Minimizing ion suppression for Amprenavir-d4 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for the accurate quantification of Amprenavir-d4 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound quantification?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantification.[2]

Q2: How does a deuterated internal standard like this compound help in mitigating ion suppression?

A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is the ideal choice for quantitative LC-MS analysis. Since it is chemically identical to the analyte (Amprenavir), it is expected to have the same chromatographic retention time and experience the same degree of ion suppression. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by ion suppression can be effectively compensated for, leading to more accurate and reliable results.

Q3: What are the common sources of ion suppression in plasma or serum samples?

A3: Biological matrices like plasma and serum are complex and contain numerous endogenous compounds that can cause ion suppression.[3] The most common sources include phospholipids, salts, proteins, and metabolites that can co-elute with Amprenavir and interfere with its ionization in the MS source.[4]

Q4: Can I just dilute my sample to reduce ion suppression?

A4: While sample dilution can reduce the concentration of interfering matrix components and thereby lessen ion suppression, it also dilutes the analyte of interest.[5] This may compromise the sensitivity of the assay, especially for samples with low Amprenavir concentrations. Therefore, dilution should be carefully evaluated and may not be a suitable strategy for all applications.

Troubleshooting Guide

This guide provides a systematic approach to identifying and minimizing ion suppression during this compound quantification.

Problem: Low or Inconsistent this compound Signal Intensity

Possible Cause 1: Co-eluting Matrix Components

  • How to Diagnose: Perform a post-column infusion experiment. Infuse a standard solution of this compound at a constant rate into the MS detector while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of Amprenavir indicates the presence of co-eluting, suppressing agents.

  • Solution 1: Improve Sample Preparation:

    • Liquid-Liquid Extraction (LLE): LLE is an effective technique to remove highly polar matrix components like salts and some phospholipids.

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively isolating Amprenavir from the matrix. Different sorbent chemistries can be tested to optimize the removal of interfering compounds.

  • Solution 2: Optimize Chromatographic Separation:

    • Modify Gradient: Adjust the mobile phase gradient to better separate Amprenavir from matrix interferences. A shallower gradient around the elution time of Amprenavir can improve resolution.

    • Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, to alter the elution profile of interfering compounds relative to Amprenavir.[6]

Possible Cause 2: Suboptimal Ionization Source Conditions

  • How to Diagnose: Systematically vary key ESI source parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to see if the this compound signal can be improved.

  • Solution: Optimize the ESI source parameters to ensure efficient desolvation and ionization of Amprenavir. Refer to the manufacturer's guidelines for your specific mass spectrometer.

Problem: Poor Precision and Accuracy

Possible Cause: Inconsistent Ion Suppression Across Samples and Standards

  • How to Diagnose: Prepare matrix-matched calibration standards and quality control (QC) samples. If the accuracy of the QCs prepared in the matrix is poor compared to those in a neat solution, it indicates a significant matrix effect.

  • Solution 1: Use a Stable Isotope-Labeled Internal Standard: Ensure that this compound is used as the internal standard for the quantification of Amprenavir. The co-eluting nature of the analyte and the deuterated standard will compensate for variable ion suppression between samples.

  • Solution 2: Ensure Complete Co-elution of Analyte and Internal Standard: Deuteration can sometimes cause a slight shift in retention time. Ensure that the chromatographic method achieves complete co-elution of Amprenavir and this compound to provide the most effective compensation for ion suppression.

Experimental Protocols

Sample Preparation Methodologies

a) Liquid-Liquid Extraction (LLE) Protocol [7]

  • To 100 µL of plasma/serum sample, add 25 µL of this compound internal standard working solution.

  • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and inject into the LC-MS/MS system.

b) Solid-Phase Extraction (SPE) Protocol [3][8]

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of plasma/serum sample, add 25 µL of this compound internal standard working solution and 200 µL of 4% phosphoric acid in water.

  • Vortex and load the entire mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and inject into the LC-MS/MS system.

LC-MS/MS Analytical Method
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 90-10% B

    • 4.0-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Amprenavir: Q1 506.2 -> Q3 409.2

    • This compound: Q1 510.2 -> Q3 413.2

Data Presentation

Table 1: Comparison of Sample Preparation Methods on Matrix Effect

Sample Preparation MethodAnalyte Peak Area (in matrix)Analyte Peak Area (in neat solution)Matrix Effect (%)
Protein Precipitation45,000100,00055% Suppression
Liquid-Liquid Extraction (LLE)85,000100,00015% Suppression
Solid-Phase Extraction (SPE)95,000100,0005% Suppression

Matrix Effect (%) = (1 - [Peak Area in Matrix / Peak Area in Neat Solution]) x 100

Table 2: Impact of Chromatographic Optimization on Signal-to-Noise Ratio

Chromatographic ConditionAmprenavir Peak AreaBackground NoiseSignal-to-Noise (S/N)
Isocratic Elution120,0003,00040
Gradient Elution (Fast)150,0002,50060
Gradient Elution (Optimized)180,0001,500120

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Problem Low or Inconsistent This compound Signal PostColumnInfusion Post-Column Infusion Experiment Problem->PostColumnInfusion Investigate Co-elution MatrixMatchedCal Matrix-Matched Calibration Problem->MatrixMatchedCal Assess Matrix Effect SamplePrep Optimize Sample Preparation (LLE, SPE) PostColumnInfusion->SamplePrep Chromo Optimize Chromatography (Gradient, Column) PostColumnInfusion->Chromo IS_Usage Use this compound Internal Standard MatrixMatchedCal->IS_Usage SourceOpt Optimize MS Source Parameters SamplePrep->SourceOpt Chromo->SourceOpt

Caption: Troubleshooting workflow for ion suppression.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma/Serum Sample Add_IS Add this compound IS Plasma->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Analyte/IS Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: this compound quantification workflow.

References

Technical Support Center: Ensuring Long-Term Stability of Amprenavir-d4 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and protocols for maintaining the integrity of Amprenavir-d4 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a deuterated form of Amprenavir, a selective HIV protease inhibitor. It is commonly used as an internal standard in pharmacokinetic and metabolic studies for the accurate quantification of Amprenavir. The stability of the this compound stock solution is critical because any degradation can lead to inaccurate quantification of the parent drug, compromising the validity of experimental results. Deuteration, the replacement of hydrogen with deuterium, generally enhances metabolic stability by strengthening the carbon-deuterium bond compared to the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound is soluble in organic solvents such as acetonitrile, methanol, and dimethyl sulfoxide (DMSO). The choice of solvent may depend on the specific analytical method and the intended application. For long-term storage, it is crucial to use high-purity, anhydrous solvents to minimize the risk of hydrolysis.

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: For long-term stability, it is recommended to store this compound stock solutions at -20°C or lower in tightly sealed, light-protected containers. Some studies have indicated that stock solutions of similar compounds in DMSO can be stored at -80°C. To minimize degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.

Q4: What are the potential degradation pathways for this compound?

A4: Based on studies of the parent compound, Amprenavir, degradation is most likely to occur under conditions of strong acidity, basicity, or oxidation. The primary metabolic degradation pathways involve the oxidation of the tetrahydrofuran and aniline moieties. Hydrolysis of the carbamate or sulfonamide groups could also occur under certain conditions.

Q5: How can I be sure my this compound stock solution is stable?

A5: The stability of your stock solution should be periodically verified. This can be done by comparing the response of an aged solution to a freshly prepared standard of known concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). A significant decrease in the peak area of this compound or the appearance of new peaks could indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low analytical signal for this compound Degradation of the stock solution.Prepare a fresh stock solution from solid material and compare its response to the suspect solution. Review storage conditions and handling procedures.
Inaccurate initial weighing or dilution.Verify calculations and ensure the balance is properly calibrated. Prepare a new stock solution with careful attention to weighing and dilution steps.
Appearance of unknown peaks in the chromatogram Degradation of this compound.Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Ensure the analytical method is capable of separating these from the parent peak.
Contamination of the solvent or storage vial.Use fresh, high-purity solvent and new, clean vials to prepare a new stock solution.
Inconsistent results between experiments Instability of the stock solution at benchtop temperature.Minimize the time the stock solution is kept at room temperature. Use an autosampler with temperature control if possible.
Repeated freeze-thaw cycles.Prepare single-use aliquots of the stock solution to avoid repeated warming and cooling.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions

SolventStorage TemperatureLight ProtectionContainerRecommended Duration (with verification)
Acetonitrile-20°C or belowAmber vialsTightly sealed glassUp to 12 months
Methanol-20°C or belowAmber vialsTightly sealed glassUp to 12 months
DMSO-20°C or belowAmber vialsTightly sealed glassUp to 12 months

Note: The recommended durations are estimates. It is highly recommended to perform periodic stability checks as outlined in the experimental protocols below.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound solid material

    • High-purity, anhydrous solvent (e.g., acetonitrile, methanol, or DMSO)

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Amber glass vials with screw caps

  • Procedure:

    • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of this compound solid.

    • Quantitatively transfer the solid to a volumetric flask of the appropriate size.

    • Add a small amount of the chosen solvent to dissolve the solid completely.

    • Once dissolved, fill the flask to the mark with the solvent.

    • Mix the solution thoroughly by inverting the flask several times.

    • If desired, dispense the stock solution into single-use aliquots in amber glass vials.

    • Label all containers clearly with the compound name, concentration, solvent, preparation date, and storage conditions.

    • Store the stock solution and aliquots at -20°C or below, protected from light.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for a stability-indicating method. It should be validated for your specific instrumentation and requirements.

  • Instrumentation and Conditions:

    • HPLC System: With UV detector

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).

    • Gradient Program:

      • 0-2 min: 30% Acetonitrile

      • 2-15 min: 30% to 70% Acetonitrile

      • 15-18 min: 70% Acetonitrile

      • 18-20 min: 70% to 30% Acetonitrile

      • 20-25 min: 30% Acetonitrile (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

  • Procedure for Stability Assessment:

    • Prepare a fresh stock solution of this compound ("Reference Standard").

    • Thaw an aliquot of the aged stock solution ("Test Sample") and allow it to come to room temperature.

    • Dilute both the Reference Standard and the Test Sample to the same working concentration in the mobile phase.

    • Inject both solutions onto the HPLC system.

    • Compare the peak area of the this compound peak in the Test Sample to that of the Reference Standard. A decrease of more than 5-10% may indicate degradation.

    • Inspect the chromatogram of the Test Sample for the presence of any new peaks that are not present in the chromatogram of the Reference Standard.

Protocol 3: Forced Degradation Study

To understand potential degradation products, a forced degradation study can be performed on a non-deuterated Amprenavir standard.

  • Prepare separate solutions of Amprenavir in a suitable solvent.

  • Acidic Degradation: Add 0.1 M HCl and heat at 60°C for 24 hours.

  • Basic Degradation: Add 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat a solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by the stability-indicating HPLC method to observe the formation of degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis prep_solid Weigh this compound Solid dissolve Dissolve in Anhydrous Solvent prep_solid->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -20°C or below (Protected from Light) aliquot->store thaw Thaw Aged Aliquot store->thaw At Time Points (e.g., 0, 3, 6, 12 months) analyze Analyze by HPLC-UV thaw->analyze prepare_fresh Prepare Fresh Standard prepare_fresh->analyze compare Compare Peak Area & Assess for Degradants analyze->compare

Caption: Experimental workflow for long-term stability testing of this compound stock solutions.

Caption: Troubleshooting decision tree for issues with this compound stock solutions.

Technical Support Center: Amprenavir-d4 Analytical Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amprenavir-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address variability in analytical results when using this compound as an internal standard in LC-MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated form of Amprenavir, an HIV-1 protease inhibitor. In analytical chemistry, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Amprenavir in biological matrices such as plasma and serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability of this compound, it should be stored as a solid at -20°C. Stock solutions should also be stored at low temperatures, typically -20°C or -80°C, to minimize degradation. It is soluble in organic solvents like acetonitrile and methanol. Before use, allow the compound and solutions to warm to room temperature to prevent condensation.

Q3: What are the typical mass transitions for Amprenavir and this compound in LC-MS/MS analysis?

A3: The mass transitions for Amprenavir and its deuterated internal standard are crucial for setting up the MRM (Multiple Reaction Monitoring) method on a triple quadrupole mass spectrometer. Based on published literature, the following transitions are commonly used:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Amprenavir506.289.1
Amprenavir506.271.0
This compound510.289.1 or 71.0

Note: The precursor ion for this compound is predicted based on the addition of four deuterium atoms. The product ions are expected to be the same as the unlabeled compound as the deuterium atoms are not located on the fragmented portion of the molecule. It is essential to optimize these transitions on your specific instrument.

Q4: What are the common causes of variability in this compound signal?

A4: Variability in the internal standard signal can arise from several sources:

  • Inconsistent Sample Preparation: Errors in pipetting the internal standard, incomplete extraction, or variable recovery between samples.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inconsistent signal intensity.

  • Instrumental Drift: Changes in the mass spectrometer's sensitivity over the course of an analytical run.

  • Degradation: Instability of this compound in the sample matrix or during sample processing.

  • Inconsistent Injection Volume: While modern autosamplers are very precise, issues can still occur.

Troubleshooting Guides

Issue 1: High Variability in this compound Peak Area Across a Batch

This is a common issue that can compromise the validity of an analytical run. The following troubleshooting workflow can help identify the root cause.

Troubleshooting High Variability in this compound Peak Area A High Variability in IS Peak Area Observed B Review IS Peak Area Plot A->B C Is the variability random or systematic? B->C D Random Variability (Sporadic Flyers) C->D Random E Systematic Variability (Drift or Shift) C->E Systematic F Check for Pipetting Errors - Review sample preparation notes - Re-prepare affected samples if possible D->F G Investigate Matrix Effects - Dilute samples - Optimize chromatography - Use a more rigorous sample cleanup D->G H Check for Inconsistent Injection Volume - Inspect autosampler for air bubbles - Run a system suitability test D->H I Investigate Instrument Drift - Check MS source conditions - Re-calibrate the instrument E->I J Evaluate Sample Stability - Assess freeze-thaw stability - Check for degradation in processed samples E->J Troubleshooting Poor Peak Shape A Poor Peak Shape Observed (Tailing, Fronting, or Splitting) B Check Chromatographic Conditions A->B C Is the mobile phase composition correct? B->C D Is the column functioning properly? B->D E Is the injection solvent appropriate? B->E F Prepare fresh mobile phase - Ensure correct pH and solvent ratios C->F G Flush or replace the column - Check for blockages in the LC system D->G H Reconstitute samples in a solvent weaker than or equal to the initial mobile phase E->H

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods Utilizing Amprenavir-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount for accurate drug quantification. This guide provides an objective comparison of analytical method validation for Amprenavir, with a focus on the use of Amprenavir-d4 as an internal standard. The inclusion of a stable isotope-labeled internal standard, such as this compound or its close analog ¹³C₆-Amprenavir, is a key consideration for achieving high accuracy and precision in bioanalytical assays.

Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Amprenavir. The key comparison lies between methods employing a stable isotope-labeled internal standard (SIL-IS) and those using other, non-isotopic internal standards.

Table 1: Comparison of LC-MS/MS Method Validation Parameters for Amprenavir Quantification

ParameterMethod with SIL-IS (¹³C₆-Amprenavir)[1]Method with Non-SIL-IS (Reserpine)[2]Method with Non-SIL-IS (Rilpivirine)[3]Method with Non-SIL-IS (Methyl-indinavir)[4]
Linearity Range 30 - 4,000 ng/mL0.05 - 10.0 µg/mL (50 - 10,000 ng/mL)0.15 - 1,500 ng/mL1 - 600 ng/mL
Intra-day Precision (%RSD) ≤ 4.2%5.3% - 6.1%< 4.21%< 8.5%
Inter-day Precision (%RSD) ≤ 4.2%4.7% - 6.2%< 4.21%< 8.5%
Accuracy (Bias) ≤ 7.2%96.0% - 103.0% (Average Assay Accuracy)Not explicitly stated as biasNot explicitly stated as bias
Extraction Recovery Not explicitly stated90.8%92.9% - 96.4%99.28% - 102.8%
Lower Limit of Quantitation (LLOQ) 30 ng/mL0.05 µg/mL (50 ng/mL)0.15 ng/mL1.0 ng/mL

Key Observations:

  • Methods employing a stable isotope-labeled internal standard, such as ¹³C₆-Amprenavir, generally exhibit excellent precision, as indicated by the low relative standard deviation (%RSD) values.[1]

  • While all presented methods demonstrate acceptable performance, the use of a SIL-IS is considered the gold standard in quantitative bioanalysis due to its ability to compensate for variability in sample preparation and matrix effects more effectively than non-isotopic internal standards.

  • The linearity ranges and LLOQs vary across different methods, reflecting the specific requirements and optimization of each assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for the quantification of Amprenavir in biological matrices using LC-MS/MS.

Method 1: Quantification of Amprenavir using a Stable Isotope-Labeled Internal Standard (¹³C₆-Amprenavir)[1]
  • Sample Preparation:

    • To 100 µL of human seminal plasma, add the internal standard (¹³C₆-Amprenavir).

    • Perform protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: High-Performance Liquid Chromatography system.

    • Column: A suitable reversed-phase C18 analytical column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Optimized for the specific column dimensions.

    • Injection Volume: Typically 10-20 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Amprenavir and ¹³C₆-Amprenavir.

Method 2: Quantification of Amprenavir using a Non-Isotopic Internal Standard (Rilpivirine)[3]
  • Sample Preparation:

    • To a volume of plasma, add the internal standard (Rilpivirine).

    • Employ liquid-liquid extraction with an organic solvent like ethyl acetate.

    • Centrifuge to separate the layers, and then evaporate the organic supernatant.

    • Reconstitute the dried extract in the mobile phase.

  • Chromatographic Conditions:

    • LC System: Liquid Chromatography system.

    • Column: Zorbax C18 analytical column (50 mm × 4.6 mm, 5.0 µm).[3]

    • Mobile Phase: Isocratic mixture of acetonitrile, 0.1% v/v formic acid in water, and methanol (60:10:30 v/v/v).[3]

    • Flow Rate: 0.60 mL/min.[3]

    • Injection Volume: Not specified.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Mass spectrometer operating in MRM mode with a positive ion approach.[3]

    • Ion Source Parameters:

      • Drying gas and sheath gas temperatures: 300°C.[3]

      • Nebulizer pressure: 22.0 psi.[3]

      • Sheath gas and drying gas flow rates: 10 L/min and 5 L/min, respectively.[3]

      • Capillary voltage: 3 kV.[3]

    • MRM Transitions:

      • Amprenavir: m/z 506.2 → 89.1.[3]

      • Rilpivirine (IS): m/z 367.1 → 350.1.[3]

Mandatory Visualizations

Amprenavir's Mechanism of Action

Amprenavir is a protease inhibitor that targets the HIV-1 protease enzyme. This enzyme is crucial for the lifecycle of the HIV virus as it cleaves newly synthesized polyproteins into mature, functional viral proteins. By inhibiting this enzyme, Amprenavir prevents the production of infectious virions.[5][6][7]

Amprenavir_Mechanism_of_Action cluster_hiv HIV-infected Cell HIV_RNA HIV RNA Viral_Polyproteins Gag-Pol Polyproteins HIV_RNA->Viral_Polyproteins Translation HIV_Protease HIV-1 Protease Viral_Polyproteins->HIV_Protease Mature_Viral_Proteins Mature Viral Proteins HIV_Protease->Mature_Viral_Proteins Cleavage Immature_Virion Immature, Non-infectious Virion Mature_Viral_Proteins->Immature_Virion Assembly Amprenavir Amprenavir Amprenavir->HIV_Protease Inhibition

Caption: Mechanism of action of Amprenavir as an HIV-1 protease inhibitor.

Experimental Workflow for Amprenavir Quantification

The following diagram illustrates a typical workflow for the quantification of Amprenavir in a biological matrix using LC-MS/MS with an internal standard.

Amprenavir_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration_Curve Calibration Curve Construction Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification

Caption: A generalized workflow for the bioanalytical method of Amprenavir.

References

A Head-to-Head Comparison: Amprenavir-d4 vs. 13C-Labeled Amprenavir as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antiretroviral drug Amprenavir, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two commonly employed stable isotope-labeled internal standards: Amprenavir-d4 (deuterated) and 13C-labeled Amprenavir.

The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis. An ideal SIL internal standard co-elutes with the analyte, experiences identical ionization effects and extraction recovery, and is clearly distinguishable by its mass-to-charge ratio (m/z). This allows for the correction of variability during sample preparation and analysis. While both deuterated and 13C-labeled standards are designed to fulfill this role, their inherent physicochemical properties can lead to significant differences in analytical performance.

This comparison guide synthesizes data from published literature to highlight the key performance characteristics of this compound and 13C-labeled Amprenavir, providing experimental protocols and visual workflows to aid in the selection of the most suitable internal standard for your research needs.

Key Performance Characteristics: A Comparative Analysis

Performance Parameter13C-Labeled AmprenavirThis compound (Deuterated)Rationale & Supporting Evidence
Isotopic Stability High. C-C bonds are extremely stable, eliminating the risk of isotope exchange during sample preparation, storage, or analysis.Variable. Deuterium labels on certain positions of a molecule can be susceptible to back-exchange with protons from the solvent, especially under acidic or basic conditions. This can lead to a loss of the isotopic label and compromise quantification.
Chromatographic Co-elution Excellent. The mass difference between 12C and 13C is small enough that it does not typically affect the chromatographic retention time. The internal standard and analyte elute together, ensuring they experience the same matrix effects at the same time.Can be problematic. The difference in bond energy and polarity between C-H and C-D bonds can sometimes lead to a slight chromatographic shift. This can cause the internal standard and analyte to elute at slightly different times, potentially exposing them to different matrix effects and impacting accuracy.
Matrix Effects Superior compensation. Due to co-elution, the 13C-labeled standard experiences the same ionization suppression or enhancement as the native analyte, providing more accurate correction.Generally good, but can be compromised by chromatographic shifts. If the internal standard does not perfectly co-elute with the analyte, it may not accurately reflect the matrix effects experienced by the analyte, leading to biased results.
Accuracy & Precision High. A study utilizing 13C6-amprenavir as an internal standard for the analysis of Amprenavir in human seminal plasma reported excellent accuracy (bias ≤ 7.2%) and precision (within- and between-day RSDs ≤ 4.2%).[1]Generally acceptable, but can be lower than 13C-labeled standards if isotopic instability or chromatographic shifts are present. A study using [2H4]-amprenavir did not report specific performance metrics.
Availability & Cost Generally more expensive and may have longer synthesis lead times due to the more complex synthetic procedures required for 13C labeling.Typically less expensive and more readily available than their 13C-labeled counterparts.

Experimental Protocols

Below is a representative experimental protocol for the quantification of Amprenavir in human plasma using a stable isotope-labeled internal standard. This protocol is a composite based on methodologies reported in the literature and should be optimized for specific laboratory conditions and instrumentation.

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution (either 13C-labeled Amprenavir or this compound at a concentration of 500 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient starting from 10% B to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Amprenavir: m/z 506.2 → 409.2

      • 13C6-Amprenavir: m/z 512.2 → 415.2

      • This compound: m/z 510.2 → 413.2

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

Visualizing the Workflow and Decision Logic

To further clarify the experimental process and the rationale for selecting an internal standard, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard (13C-Amprenavir or this compound) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Integrate Peak Integration MS->Integrate Calculate Concentration Calculation (Analyte/IS Ratio) Integrate->Calculate Result Final Concentration Calculate->Result

Caption: Bioanalytical workflow for Amprenavir quantification.

Internal_Standard_Selection cluster_criteria Key Selection Criteria cluster_options Internal Standard Options Start Select Internal Standard for Amprenavir Assay Accuracy Highest Accuracy & Precision Start->Accuracy Stability Isotopic Stability Start->Stability Coelution Chromatographic Co-elution Start->Coelution Cost Cost & Availability Start->Cost C13 13C-Labeled Amprenavir Accuracy->C13 Stability->C13 Coelution->C13 D4 This compound Cost->D4 Recommendation1 Recommendation1 C13->Recommendation1 Ideal for methods requiring highest rigor Recommendation2 Recommendation2 D4->Recommendation2 Acceptable for many applications, cost-effective alternative

Caption: Decision logic for internal standard selection.

Conclusion and Recommendation

Based on the fundamental principles of stable isotope dilution techniques and the available data, 13C-labeled Amprenavir is the superior choice for an internal standard in most bioanalytical applications. Its high isotopic stability and co-elution with the native analyte provide the most reliable correction for experimental variability, leading to higher accuracy and precision.

This compound represents a more cost-effective and readily available alternative. It can be suitable for many applications, particularly if the position of the deuterium labels is on a non-exchangeable part of the molecule and if chromatographic co-elution with Amprenavir is empirically demonstrated during method development. However, researchers must be vigilant for potential issues of isotopic instability and chromatographic shifts, which could compromise data quality.

Ultimately, the choice between this compound and 13C-labeled Amprenavir will depend on the specific requirements of the study, including the desired level of analytical rigor, budget constraints, and the availability of reagents. For pivotal studies, such as those supporting regulatory submissions, the investment in a 13C-labeled internal standard is strongly recommended to ensure the highest data integrity.

References

A Comparative Guide to Inter-laboratory Quantification of Amprenavir

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methods for the quantification of Amprenavir in biological matrices, drawing from various single-laboratory validation studies. While a direct inter-laboratory comparison study with proficiency testing data is not publicly available, this document synthesizes published data to offer researchers, scientists, and drug development professionals a comprehensive look at the performance of different analytical techniques. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: A Comparative Analysis of Amprenavir Quantification Methods

The following table summarizes the quantitative performance of different analytical methods for Amprenavir quantification as reported in various studies. This allows for a side-by-side comparison of key validation parameters.

ParameterHPLC-UVLC-MS/MS (Method 1)LC-MS/MS (Method 2)
Linearity Range (ng/mL) 25 - 10,000[1]0.15 - 1500[2]1 - 600[3]
Correlation Coefficient (r²) >0.99>0.990[2]>0.99[3]
Accuracy (%) 90.4 - 110.5[1]Interday and Intraday <4.21% (%RSD)[2]Interday and Intraday <8.5% (%RSD)[3]
Precision (%RSD) Within-day and between-days: 2.3 - 8.3[1]Interday and Intraday <4.21%[2]Interday and Intraday <8.5%[3]
Lower Limit of Quantification (LLOQ) (ng/mL) 250.15[2]1[3]
Extraction Recovery (%) 90.0 - 99.5[1]92.9 - 96.4[2]99.28 - 102.8[3]
Internal Standard Not specifiedRilpivirine[2]Methyl-indinavir[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for replicating the results and for understanding the nuances of each quantification method.

HPLC-UV Method

This method is suitable for the simultaneous quantification of multiple antiretroviral agents, including Amprenavir.

  • Sample Preparation: A simple liquid-liquid extraction is performed using 200 µL of plasma. This procedure yields a clean baseline and high extraction efficiencies ranging from 90.0% to 99.5%.[1]

  • Chromatographic Conditions:

    • Column: Zorbax C-18 (150 x 4.6 mm, 3.5 µm) analytical column.[1]

    • Mobile Phase: A 27-minute linear gradient elution is employed.[1]

    • Detection: Sharp peaks are detected at 210 nm.[1]

  • Validation: The method was validated over a range of 25 to 10,000 ng/mL, demonstrating accuracy between 90.4% and 110.5% and precision with coefficients of variation from 2.3% to 8.3%.[1]

LC-MS/MS Method (Method 1)

This highly sensitive and specific method was developed for the quantification of Amprenavir in plasma samples.[2]

  • Sample Preparation: Liquid-liquid extraction is carried out using ethyl acetate to isolate Amprenavir and the internal standard, Rilpivirine.[2]

  • Chromatographic Conditions:

    • Column: Zorbax C18 analytical stationary phase (50 mm × 4.6 mm, 5.0 μm).[2]

    • Mobile Phase: An isocratic separation is achieved with a mobile phase consisting of acetonitrile, 0.1% v/v formic acid in water, and methyl alcohol in a proportion of 60:10:30, at a flow rate of 0.60 mL/min.[2]

  • Mass Spectrometry Conditions:

    • Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.[2]

    • Transitions: The parent and product ions monitored were m/z 506.2 → 89.1 for Amprenavir and m/z 367.1 → 350.1 for Rilpivirine.[2]

  • Validation: The method demonstrated linearity from 0.15 to 1500 ng/mL with a correlation coefficient greater than 0.990. The intraday and interday precision and accuracy were found to be less than 4.21% (%RSD).[2]

LC-MS/MS Method (Method 2)

This method provides another sensitive approach for the quantitation of Amprenavir in human plasma.[3]

  • Sample Preparation: Drug extraction is performed from plasma using the liquid-liquid extraction method with ethyl acetate.[3]

  • Chromatographic Conditions:

    • Column: Reversed-phase Symmetry C18 (50 mm×4.6 mm, 3.5 μm) column.[3]

    • Mobile Phase: Isocratic elution with a mobile phase of acetonitrile and 0.1% v/v formic acid in a 90:10 v/v ratio, at a flow rate of 0.7 mL/min.[3]

  • Mass Spectrometry Conditions:

    • Mode: Multiple Reaction Monitoring (MRM).[3]

    • Transitions: The transitions monitored were m/z 506.2 → 71.0 for Amprenavir and m/z 628 → 421 for the internal standard, methyl-indinavir.[3]

  • Validation: The calibration curve was linear over the concentration range of 1–600 ng/mL with a regression coefficient (r²) greater than 0.99. The interday and intraday precision and accuracy were below 8.5% (%RSD).[3]

Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

InterLaboratory_Comparison_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Sample Distribution and Analysis cluster_analysis Phase 3: Data Analysis and Reporting P1 Define Objectives and Analytes P2 Select Participating Laboratories P1->P2 P3 Develop Standardized Protocol P2->P3 E1 Prepare and Distribute Homogeneous Samples P3->E1 Standard Operating Procedure E2 Laboratories Perform Analysis E1->E2 E3 Data Collection and Reporting E2->E3 A1 Statistical Analysis of Results E3->A1 Raw Data A2 Identify Outliers and Discrepancies A1->A2 A3 Final Report and Recommendations A2->A3 Amprenavir_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing S1 Plasma Sample Collection S2 Addition of Internal Standard S1->S2 S3 Liquid-Liquid Extraction S2->S3 A1 Chromatographic Separation (HPLC or LC) S3->A1 Extracted Sample A2 Detection (UV or MS/MS) A1->A2 D1 Peak Integration A2->D1 Signal Data D2 Calibration Curve Generation D1->D2 D3 Concentration Calculation D2->D3

References

Navigating Bioanalytical Assays: A Comparative Guide to Internal Standards for Amprenavir Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published literature reveals a notable absence of validated bioanalytical methods utilizing Amprenavir-d4 as an internal standard for the quantification of Amprenavir. Consequently, a direct comparison of its accuracy and precision against other internal standards is not feasible based on currently available scientific data. However, for researchers and drug development professionals seeking to establish robust bioanalytical assays for Amprenavir, a comparative analysis of documented alternative internal standards offers valuable insights into method performance. This guide provides a detailed comparison of commonly employed internal standards—a stable isotope-labeled analog (¹³C₆-Amprenavir) and structurally analogous compounds (Reserpine, Methyl-indinavir, and Verapamil)—supported by experimental data and detailed methodologies from published studies.

Performance Comparison of Internal Standards in Amprenavir Bioanalysis

The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods. An ideal IS mimics the analyte's behavior during sample preparation and ionization, thereby compensating for variability. While stable isotope-labeled (SIL) internal standards are generally preferred due to their close physicochemical properties to the analyte, their availability and cost can be prohibitive. In such cases, structural analogs are employed.

The following table summarizes the performance characteristics of various internal standards used in the quantification of Amprenavir in human plasma.

Internal StandardAnalyteLower Limit of Quantification (LLOQ)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias or %Recovery)
¹³C₆-Amprenavir Amprenavir30 ng/mL≤ 4.2%≤ 4.2%≤ 7.2% bias[1]
Reserpine Amprenavir50 ng/mL5.3% - 6.1%4.7% - 6.2%96.0% - 103.0% of nominal[2]
Methyl-indinavir Amprenavir1 ng/mL< 8.5%< 8.5%101.86% - 102.8% recovery
Verapamil AmprenavirNot Specified1.4% - 8.1%3.1% - 6.4%98.2% - 106.7% of nominal

Experimental Methodologies

The accuracy and precision of an assay are intrinsically linked to the experimental protocol. Below are the detailed methodologies for the bioanalytical assays corresponding to the internal standards compared above.

Method 1: Using ¹³C₆-Amprenavir as Internal Standard[1]
  • Sample Preparation: To 100 µL of human seminal plasma, the internal standard (¹³C₆-Amprenavir) is added. The sample is then subjected to further processing before analysis.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is employed for the separation of Amprenavir and the internal standard.

  • Detection: A tandem mass spectrometer (MS/MS) is used for detection and quantification.

Method 2: Using Reserpine as Internal Standard[2]
  • Sample Preparation: Liquid-liquid extraction is performed on serum or plasma samples after the addition of Reserpine as the internal standard.

  • Chromatography: A reversed-phase C18 analytical column is used for chromatographic separation. The total analysis time is less than 5 minutes.

  • Detection: A triple quadrupole LC-MS/MS system operating in the positive-ion mode with multiple reaction monitoring (MRM) is used for quantification.

Method 3: Using Methyl-indinavir as Internal Standard
  • Sample Preparation: Liquid-liquid extraction with ethyl acetate is used to extract Amprenavir and the internal standard, Methyl-indinavir, from human plasma.

  • Chromatography: Isocratic separation is achieved on a reversed-phase Symmetry C18 column (50 mm × 4.6 mm, 3.5 µm) with a mobile phase of acetonitrile and 0.1% v/v formic acid in water (90:10 v/v) at a flow rate of 0.7 mL/min.

  • Detection: Quantification is performed using a mass spectrometer with multiple reaction monitoring (MRM) for the transitions of m/z 506.2 → 71.0 for Amprenavir and m/z 628 → 421 for Methyl-indinavir.

Method 4: Using Verapamil as Internal Standard
  • Sample Preparation: Solid-phase extraction is used to process 400 µL of human plasma containing the analytes and Verapamil as the internal standard.

  • Chromatography: A reversed-phase C18 analytical column with a gradient mobile phase of 15 mM phosphate buffer (pH 5.75) and acetonitrile is used.

  • Detection: UV detection is employed for the quantification of Amprenavir.

Bioanalytical Workflow for Amprenavir Quantification

The following diagram illustrates a typical workflow for the bioanalytical quantification of Amprenavir in a biological matrix using an internal standard and LC-MS/MS.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Add Internal Standard (e.g., ¹³C₆-Amprenavir) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Results Concentration Results Quantification->Results

Caption: A generalized workflow for the bioanalytical quantification of Amprenavir.

Conclusion

Based on the available literature, ¹³C₆-Amprenavir, as a stable isotope-labeled internal standard, demonstrates excellent precision and accuracy for the quantification of Amprenavir. However, structural analogs such as Reserpine, Methyl-indinavir, and Verapamil have also been successfully employed in validated bioanalytical methods, offering viable alternatives. The choice of internal standard will ultimately depend on the specific requirements of the assay, including the desired sensitivity, the complexity of the matrix, and the availability and cost of the standard. For methods requiring the highest level of precision and accuracy, a stable isotope-labeled internal standard like ¹³C₆-Amprenavir is recommended. When this is not feasible, a carefully selected and validated structural analog can also yield reliable and reproducible results. The absence of data for this compound highlights the importance of consulting published validation data when selecting an internal standard for bioanalytical method development.

References

Amprenavir in the Landscape of HIV Protease Inhibitors: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of amprenavir with other prominent HIV protease inhibitors (PIs). The data presented herein, derived from various scientific studies, offers a quantitative and methodological overview of their relative potencies, resistance profiles, and cellular effects.

Antiviral Potency: A Quantitative Comparison

The in vitro efficacy of HIV protease inhibitors is primarily assessed by their 50% inhibitory concentration (IC50) and their inhibition constant (Ki) against the HIV-1 protease enzyme. Lower values for both metrics indicate greater potency.

Table 1: In Vitro Activity (IC50) of HIV Protease Inhibitors against Wild-Type HIV-1

Protease InhibitorIC50 (nM)Cell Line / Assay Conditions
Amprenavir 0.6 - 80Varies by study; includes acutely and chronically infected cells[1][2]
Lopinavir6.5Peripheral blood mononuclear cells[3]
Atazanavir2.6 - 5.3Cell culture
Saquinavir37.7MT4 cells
Ritonavir70 - 200Variety of laboratory and clinical isolates[1]
Nelfinavir--
Indinavir--
Darunavir1 - 5-
Tipranavir30 - 70-

Note: IC50 values can vary significantly based on the specific HIV-1 strain, cell line used, and other experimental conditions.

Table 2: Inhibition Constants (Ki) of HIV Protease Inhibitors against HIV-1 Protease

Protease InhibitorKi (nM)
Amprenavir 0.16 - 0.6[4]
Lopinavir0.0013[3]
Atazanavir-
Saquinavir-
Ritonavir-
Nelfinavir-
Indinavir-
Darunavir0.016
Tipranavir0.45

Navigating Resistance: Cross-Resistance Profiles

A critical aspect of antiretroviral therapy is the potential for the development of drug resistance. The following table summarizes key mutations associated with reduced susceptibility to amprenavir and highlights instances of cross-resistance with other PIs.

Table 3: Key Resistance Mutations and Cross-Resistance

Protease InhibitorPrimary Resistance MutationsCross-Resistance with Amprenavir
Amprenavir I50V, M46I/L, I47V, I84V[1]-
LopinavirV82A/F/T, I84V, L10F/I/R/V, M46I/L, I47V/A, I54V/L/M, G73S, L90MAmprenavir-resistant mutants can show cross-resistance to lopinavir.
AtazanavirI50L, A71V, N88SHigh levels of cross-resistance observed with nelfinavir, ritonavir, saquinavir, and indinavir-resistant isolates.
SaquinavirG48V, L90MAmprenavir-selected variants with M46I/L-I50V mutations showed increased susceptibility to saquinavir in some studies.

Experimental Methodologies

Understanding the experimental context is crucial for interpreting in vitro data. Below are summaries of common protocols used to evaluate HIV protease inhibitors.

Phenotypic Susceptibility Assays

These assays measure the ability of a virus to replicate in the presence of a drug. A common approach involves the use of recombinant viruses.

Key Steps:

  • Virus Generation: The protease-coding region from a patient's plasma HIV-1 RNA is inserted into a replication-defective HIV-1 vector that contains a reporter gene (e.g., luciferase).

  • Cell Transfection: The recombinant vector is used to transfect cells, leading to the production of virus particles.

  • Infection of Target Cells: These virus particles are then used to infect target cells in the presence of serial dilutions of the protease inhibitor being tested.

  • Quantification of Replication: After a single round of replication, the expression of the reporter gene is measured to determine the extent of viral replication.

  • IC50 Calculation: The drug concentration that inhibits viral replication by 50% (IC50) is then calculated.

G cluster_virus_generation Virus Generation cluster_cell_culture Cell Culture & Infection cluster_data_analysis Data Analysis PatientPlasma Patient Plasma HIV-1 RNA AmplifyProtease Amplify Protease Gene PatientPlasma->AmplifyProtease InsertProtease Insert Protease Gene AmplifyProtease->InsertProtease HIVVector Replication-Defective HIV-1 Vector (with Luciferase) HIVVector->InsertProtease RecombinantVector Recombinant Vector InsertProtease->RecombinantVector TransfectCells Transfect Host Cells RecombinantVector->TransfectCells ProduceVirus Produce Recombinant Virus Particles TransfectCells->ProduceVirus InfectTargetCells Infect Target Cells with Virus + Serial Dilutions of PI ProduceVirus->InfectTargetCells MeasureLuciferase Measure Luciferase Activity InfectTargetCells->MeasureLuciferase CalculateIC50 Calculate IC50 MeasureLuciferase->CalculateIC50

Phenotypic Susceptibility Assay Workflow
Enzyme Inhibition Assays (Ki Determination)

These cell-free assays directly measure the inhibitory activity of a compound against the purified HIV-1 protease enzyme.

Key Steps:

  • Reagents: Purified recombinant HIV-1 protease, a synthetic peptide substrate that fluoresces upon cleavage, and the inhibitor being tested.

  • Reaction: The enzyme, substrate, and varying concentrations of the inhibitor are incubated together.

  • Detection: The rate of substrate cleavage is measured by monitoring the increase in fluorescence over time.

  • Ki Calculation: The inhibition constant (Ki) is determined by analyzing the enzyme kinetics at different inhibitor concentrations.

Off-Target Effects and Cellular Signaling

Beyond their direct antiviral activity, HIV protease inhibitors can exert off-target effects on various cellular pathways. Understanding these interactions is crucial for predicting potential side effects and exploring new therapeutic applications.

Akt Signaling Pathway

Several first-generation protease inhibitors, including amprenavir, nelfinavir, and saquinavir, have been shown to inhibit the phosphorylation of Akt (also known as protein kinase B)[5][6]. The PI3K-Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Inhibition of this pathway by PIs may contribute to some of their metabolic side effects, such as insulin resistance[5][6]. This off-target effect has also garnered interest for its potential in cancer therapy, as the Akt pathway is often hyperactivated in tumor cells[5][6].

G cluster_akt_pathway PI3K-Akt Signaling Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 pAkt p-Akt (Active) PDK1->pAkt phosphorylates Akt Akt Akt->pAkt mTORC2->pAkt phosphorylates Downstream Downstream Effects (Cell Survival, Growth, Proliferation) pAkt->Downstream Amprenavir Amprenavir Amprenavir->pAkt inhibits

Inhibition of Akt Phosphorylation by Amprenavir
Apoptosis

HIV protease inhibitors have a dual role in regulating apoptosis (programmed cell death). At therapeutic concentrations, they can have anti-apoptotic effects, which may contribute to the restoration of CD4+ T cells in HIV-infected individuals[7][8][9][10]. Conversely, at higher, supra-therapeutic concentrations, some PIs can induce apoptosis, a characteristic being explored for its anti-cancer potential[7][8][9][10]. The mechanisms underlying these effects are complex and may involve the modulation of mitochondrial function[7][8][9][10].

Endoplasmic Reticulum (ER) Stress

Some protease inhibitors, such as lopinavir and ritonavir, have been shown to induce endoplasmic reticulum (ER) stress, which can lead to the unfolded protein response (UPR)[11][12]. This cellular stress response can contribute to certain adverse effects, including gastrointestinal issues. Notably, in the cited studies, amprenavir did not significantly induce ER stress[11].

Logical Comparison of Protease Inhibitors

The selection of a protease inhibitor for further research or clinical development involves a multi-faceted evaluation of its in vitro characteristics. The following diagram illustrates a logical framework for comparing these drugs.

G cluster_evaluation In Vitro Evaluation Criteria PI Protease Inhibitor Candidate Potency High Potency (Low IC50 & Ki) PI->Potency is evaluated for Resistance Favorable Resistance Profile (High barrier to resistance, Limited cross-resistance) PI->Resistance is evaluated for OffTarget Acceptable Off-Target Profile (Minimal cellular toxicity, Potential for beneficial pleiotropic effects) PI->OffTarget is evaluated for Favorable Favorable Candidate Potency->Favorable meets criteria Unfavorable Unfavorable Candidate Potency->Unfavorable fails criteria Resistance->Favorable meets criteria Resistance->Unfavorable fails criteria OffTarget->Favorable meets criteria OffTarget->Unfavorable fails criteria

References

Safety Operating Guide

Safeguarding Research and the Environment: Proper Disposal of Amprenavir-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all laboratory materials, including the proper disposal of chemical reagents like Amprenavir-d4. Adherence to established disposal protocols is essential not only for regulatory compliance but also for ensuring the safety of personnel and minimizing environmental impact.

Regulatory Framework

The disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). These regulations are in place to prevent the contamination of water systems and to avoid the diversion of active pharmaceutical ingredients. It is crucial to note that state and local regulations can be more stringent than federal guidelines.

Disposal Procedures for this compound

As an investigational compound used in research settings, the primary point of reference for disposal should be the study sponsor or the manufacturer's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, the guidance for Amprenavir and other investigational drugs should be followed.

Key Disposal Steps:

  • Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) office is the first point of contact for guidance on chemical waste disposal. They will be familiar with local and state regulations.

  • Do Not Sewer: Under no circumstances should this compound be disposed of down the drain. This practice can lead to the contamination of waterways, as wastewater treatment facilities may not be equipped to remove such compounds.

  • Segregate Waste: this compound waste should be segregated from other laboratory waste streams. It should be collected in a designated, properly labeled, and sealed container.

  • Incineration is Preferred: The recommended method for the disposal of non-hazardous and hazardous pharmaceutical waste is incineration by a licensed waste management facility. This ensures the complete destruction of the active pharmaceutical ingredient.

  • Return to Sponsor: For clinical trials or sponsored research, there may be a program to return unused or expired investigational drugs to the sponsor for proper disposal.

  • Professional Disposal Service: Engage a licensed professional waste disposal service for the final removal and disposal of the collected this compound waste.

Quantitative Data Summary

While specific quantitative limits for this compound disposal are not defined in the provided search results, the following table summarizes the general guidelines for pharmaceutical waste.

Waste CategoryRecommended Disposal MethodProhibited Disposal Method
Non-Hazardous Pharmaceutical Waste Incineration or disposal in a permitted solid waste landfill.Sewering (down the drain)
Hazardous Pharmaceutical Waste Incineration at a permitted hazardous waste facility.Sewering, landfilling
Investigational Drugs Return to sponsor or incineration.Sewering

Experimental Protocols

The search results did not contain specific experimental protocols related to the disposal of this compound. The disposal process itself is a procedural protocol guided by regulatory standards rather than experimental investigation.

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all necessary steps are taken to handle the waste in a safe, compliant, and environmentally responsible manner.

cluster_researcher Researcher's Responsibilities cluster_ehs Environmental Health & Safety (EHS) Actions cluster_disposal Final Disposition A This compound Waste Generated B Segregate into a Labeled, Sealed Container A->B C Consult Institutional EHS Office for Guidance B->C D Store Securely Pending Disposal C->D E Assess Waste Classification (Hazardous/Non-Hazardous) C->E F Arrange for Pickup by Licensed Waste Disposal Service E->F G Transport to Permitted Facility F->G H Incineration of Pharmaceutical Waste G->H I Documentation of Destruction H->I

Figure 1: A workflow diagram illustrating the step-by-step procedure for the proper disposal of this compound.

By following these procedures, researchers can ensure that their valuable work in drug development does not inadvertently harm the environment or public health. Building a culture of safety and responsibility in the laboratory is paramount, and the proper disposal of all chemical waste is a critical component of that culture.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.